Cadmium molybdenum tetroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13972-68-4 | |
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis Methodologies and Nanostructure Fabrication
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods have emerged as powerful and versatile strategies for the synthesis of crystalline inorganic materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. The unique thermophysical properties of solvents under these conditions, such as lower viscosity and higher diffusivity, facilitate the dissolution of reactants and the crystallization of products, often leading to the formation of well-defined, high-purity nanostructures.
Microwave-Assisted Hydrothermal Methods
A significant advancement in hydrothermal synthesis is the integration of microwave heating. In microwave-assisted hydrothermal (MAH) methods, microwave radiation is used to rapidly and uniformly heat the reaction mixture. This volumetric heating, as opposed to the conventional convective heating of an oven, leads to a significant reduction in reaction times, often from hours or days to minutes. The rapid heating rates can also influence the nucleation and growth kinetics, potentially leading to the formation of unique morphologies and smaller, more uniform particle sizes. For instance, CdMoO₄ nanoparticles with a microsphere-like morphology have been successfully synthesized using the MAH method at 100°C.
The MAH method not only accelerates the synthesis process but can also enhance the properties of the resulting materials. The fast crystallization under microwave irradiation can lead to the formation of materials with fewer defects and improved crystallinity. These attributes are often associated with enhanced performance in applications such as photocatalysis.
Controllable Parameters: Temperature, pH, Reaction Time, Precursor Concentrations, and Surfactants
The morphology and size of CdMoO₄ nanostructures can be meticulously controlled by tuning various experimental parameters during hydrothermal or solvothermal synthesis. These parameters exert a profound influence on the nucleation and growth processes of the crystals.
Temperature: The reaction temperature plays a crucial role in determining the crystalline phase, size, and morphology of the final product. Higher temperatures generally lead to faster reaction rates and can promote the growth of larger crystals with higher crystallinity. For example, in the hydrothermal synthesis of CdMoO₄ micro-ellipsoids, a temperature of 180°C was found to be optimal for achieving well-defined structures.
pH: The pH of the reaction solution significantly affects the chemical species present and their reactivity, thereby influencing the morphology of the synthesized CdMoO₄. Different pH values can lead to the formation of distinct shapes, from irregular nanoparticles at very low pH to well-defined micro-ellipsoids at a pH of 5.00. At higher pH values, the morphology can again become irregular.
Reaction Time: The duration of the hydrothermal or solvothermal treatment influences the growth and assembly of the nanostructures. Shorter reaction times may yield intermediate structures or smaller particles, while longer durations allow for the complete formation and, in some cases, the transformation of morphologies through processes like Ostwald ripening. The evolution of CdMoO₄ micro-ellipsoids has been observed over a period of 1 to 48 hours, with well-defined ellipsoids forming after 24 hours.
Precursor Concentrations: The initial concentrations of the cadmium and molybdate (B1676688) precursors are critical in controlling the nucleation and growth rates. High precursor concentrations can lead to rapid nucleation and the formation of a large number of small particles, while lower concentrations may favor the growth of larger, more well-defined crystals. The relative ratio of the precursors also plays a role in the stoichiometry and purity of the final product.
Surfactants: Surfactants, or capping agents, are organic molecules that can adsorb onto the surfaces of growing crystals, selectively inhibiting or promoting growth on specific crystallographic faces. This anisotropic growth control is a powerful tool for tailoring the final morphology of the nanostructures. For instance, the nonionic surfactant Triton X-100 has been instrumental in the synthesis of CdMoO₄ micro-ellipsoids. scielo.brscielo.br Similarly, the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been used to direct the formation of octahedral microparticles by selectively adsorbing onto the {101} faces of the CdMoO₄ crystals. nih.gov
| Parameter | Condition | Resulting Morphology | Reference |
|---|---|---|---|
| Temperature | 180 °C | Micro-ellipsoids | scielo.br |
| pH | 1.73 | Irregular Nanoparticles | scielo.br |
| pH | 5.00 | Well-defined Micro-ellipsoids | scielo.br |
| pH | 9.00 | Irregular Lumps | scielo.br |
| Reaction Time | 1 hour | Square Pieces | scielo.br |
| Reaction Time | 24 hours | Micro-ellipsoids | scielo.br |
| Surfactant | Triton X-100 | Micro-ellipsoids | scielo.brscielo.br |
| Surfactant | CTAB | Octahedral Microparticles | nih.gov |
Growth Mechanisms of CdMoO₄ Nanostructures
Understanding the growth mechanism is paramount for the rational design and synthesis of nanostructures with desired morphologies. The formation of complex CdMoO₄ architectures often involves a multi-step process of nucleation, growth, and self-assembly.
The synthesis of uniform, single-crystalline CdMoO₄ nano-octahedra has been achieved through a reverse-microemulsion route at room temperature. rsc.org A proposed four-step growth mechanism elucidates the formation of these well-defined structures. rsc.org The initial stages involve the rapid formation of amorphous nanoparticles, which then crystallize into primary CdMoO₄ nanocrystals. These nanocrystals subsequently aggregate to form larger particles. The final and crucial step is an anisotropic growth process, where the aggregated particles ripen into well-defined nano-octahedra. This growth is influenced by the selective adsorption of surfactant molecules on specific crystal faces, which controls the final octahedral morphology. nih.gov
The fabrication of core-shell microspheres involves the coating of a pre-formed core material with a shell of a different composition. While specific detailed mechanisms for CdMoO₄ core-shell microspheres are still emerging, the general process often involves the initial formation of CdMoO₄ nanoparticles or microspheres which then act as cores. In a subsequent step, a shell material can be deposited onto these cores through various chemical or physical methods. In some self-assembly processes, porous hollow spheres can be formed, which can be considered a type of core-shell structure (with a hollow core). This process can involve the initial self-assembly of nanoparticles into solid spheres, followed by an Ostwald ripening process where the interior of the sphere dissolves and redeposits on the outer surface, creating a hollow core and a compact shell. rsc.org
The formation of CdMoO₄ micro-ellipsoids via a hydrothermal route is a classic example of a growth process governed by Ostwald ripening. scielo.brscielo.br This thermodynamically driven process occurs because larger particles are more energetically stable than smaller ones. wikipedia.org The growth of micro-ellipsoids is initiated by the formation of small nanoparticles and some larger bulk structures. scielo.br Over time, the smaller, less stable nanoparticles dissolve and their constituent ions redeposit onto the surfaces of the larger, more stable structures. This process leads to the gradual growth and evolution of the larger structures into well-defined micro-ellipsoids. scielo.brscielo.br The use of surfactants like Triton X-100 can play a role in mediating the shape of the final particles during this ripening process. scielo.brscielo.br
| Morphology | Key Mechanism Steps | Reference |
|---|---|---|
| Nano-octahedra | 1. Formation of amorphous nanoparticles. 2. Crystallization into primary nanocrystals. 3. Aggregation of nanocrystals. 4. Anisotropic growth into octahedra. | rsc.org |
| Core-Shell Microspheres (Hollow) | 1. Self-assembly of nanoparticles into solid spheres. 2. Ostwald ripening leading to hollowing of the interior. | rsc.org |
| Micro-ellipsoids | 1. Initial formation of small nanoparticles and bulk structures. 2. Ostwald ripening: dissolution of smaller particles and redeposition onto larger ones. 3. Gradual evolution into ellipsoidal morphology. | scielo.brscielo.br |
Ostwald Ripening Processes
Ostwald ripening is a phenomenon observed in solid solutions or liquid sols that describes the change of an inhomogeneous structure over time, where larger particles grow at the expense of smaller ones. In the synthesis of cadmium molybdenum tetroxide, this process can be harnessed to create complex nanostructures such as porous hollow nanospheres.
A study on the formation of CdMoO₄ porous hollow nanospheres (PHNs) identified a self-assembly process accompanied by Ostwald ripening as the key formation mechanism. rsc.org Initially, CdMoO₄ solid nanospheres are formed through the self-assembly of primary nanoparticles. rsc.org Subsequently, an Ostwald ripening process commences, leading to the gradual development of a hollow interior within the nanospheres. rsc.org This inside-out ripening is driven by the difference in chemical potential between the curved surface of the smaller inner particles and the larger outer particles. The smaller, more soluble particles dissolve and redeposit onto the larger, less soluble particles on the outer shell.
The resulting CdMoO₄ PHNs, with an average diameter of approximately 500 nm and a shell constructed from nanoparticles of about 40 nm, exhibit a strong optical absorption in the ultraviolet region. rsc.org The nanoporous structure of these hollow spheres provides a large surface area and numerous transport paths for small molecules, which can be beneficial for applications such as photocatalysis. rsc.org
Sonochemical Synthesis Techniques
Sonochemical synthesis utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This technique has been successfully applied to the synthesis of cadmium molybdate nanoparticles. The primary physical phenomenon responsible for the sonochemical process is acoustic cavitation, which creates a highly agitated environment. rsc.org This intense mixing, along with the localized high temperatures and pressures generated by bubble collapse, enhances chemical reactivity. rsc.org
A simple sonochemical approach for synthesizing CdMoO₄ nanoparticles involves the use of cadmium(II) nitrate (B79036) hexahydrate and ammonium (B1175870) heptamolybdate tetrahydrate as precursors. rsc.org The resulting nanostructures can be characterized by various techniques to determine their crystal structure, morphology, and elemental composition. rsc.org
The morphology and particle size of sonochemically synthesized CdMoO₄ are significantly influenced by parameters such as ultrasonic power and the dosage of additives. Research has shown that varying the ultrasonic power can alter the resulting nanostructures. For instance, an increase in ultrasonic power from 50 to 70 W has been observed to affect the morphology of CdMoO₄ nanoparticles. rsc.org
Below is a data table summarizing the effect of ultrasonic power on the crystallite size of CdMoO₄ nanoparticles as reported in a study.
| Sample Number | Ultrasonic Power (W) | Crystallite Diameter (nm) |
| 1 | 50 | 45 |
| 2 | 60 | - |
| 3 | 70 | - |
Data derived from a sonochemical synthesis study of CdMoO₄ nanoparticles. rsc.org The crystallite diameter was calculated using the Scherrer equation.
Acoustic cavitation is the cornerstone of sonochemistry, leading to enhanced chemical reactivity. The implosive collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures. This energy input accelerates reaction rates and allows for the formation of nanomaterials under ambient conditions. During the sonochemical synthesis of CdMoO₄, the rapid ultrasonic vibrations and cavitation effects increase the collision frequency and energy between reactant molecules, thereby enhancing the chemical reaction. rsc.org
Solid-State Reaction Methods
Solid-state reaction, or the ceramic method, involves the high-temperature reaction of solid starting materials to produce a new solid product. This method is widely used for the synthesis of polycrystalline materials, including doped metal oxides.
High-temperature solid-state reactions are a conventional and effective route for preparing doped materials. In the context of cadmium molybdate, this technique can be used to introduce various dopant ions into the crystal lattice to modify its properties. For instance, new cadmium and rare-earth metal molybdato-tungstates have been synthesized via the solid-state reaction route. youtube.com This involves heating mixtures of the precursor compounds, such as CdMoO₄ and a rare-earth tungstate (B81510), at high temperatures, often with several intermediate grindings to ensure homogeneity. youtube.com
The synthesis of these complex oxides typically requires a series of heating cycles at progressively higher temperatures. For example, the synthesis of cadmium molybdate itself from cadmium oxide and molybdenum trioxide can involve heating in 12-hour periods at temperatures starting from 823 K up to 1273 K. youtube.com When preparing doped compounds, the mixtures are heated at even higher temperatures, for instance, in 12-hour cycles at 1273 K, 1298 K, and 1323 K. youtube.com
The table below outlines the heating protocol for the solid-state synthesis of Cd₀.₂₅RE₀.₅₀(MoO₄)₀.₂₅(WO₄)₀.₇₅.
| Reactant Mixture | Heating Temperature (K) | Duration per Cycle (h) | Number of Cycles |
| CdO + MoO₃ | 823 - 1273 | 12 | Multiple |
| RE₂(WO₄)₃ + CdMoO₄ | 1273, 1298, 1323 | 12 | 3 |
| RE₂(WO₄)₃ + CdMoO₄ (RE=Sm–Dy) | 1333, 1348 (additional) | 12 | 2 (additional) |
Data derived from a study on the solid-state synthesis of new cadmium and rare-earth metal molybdato-tungstates. youtube.com
One-pot combustion synthesis is a rapid and energy-efficient method for producing a variety of materials. This technique involves an exothermic redox reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea, glycine). Once initiated, the reaction is self-sustaining and quickly produces the desired product.
A simple one-pot combustion method has been utilized to fabricate CdS/CdMoO₄ composites. acs.org This approach allows for the simultaneous synthesis and intimate mixing of the two components, leading to the formation of a heterojunction. acs.org The resulting composite materials can exhibit enhanced properties compared to the individual components, which is beneficial for applications like photocatalysis. acs.org
Template-Assisted and Self-Assembly Strategies
The synthesis of complex CdMoO4 nanostructures is predominantly achieved through template-free self-assembly strategies. These methods involve the spontaneous organization of primary nanoparticles into more intricate, hierarchical architectures. A key mechanism often implicated in the formation of hollow structures is the process of Ostwald ripening.
Detailed research has demonstrated the successful fabrication of monodispersed CdMoO4 porous hollow nanospheres (PHNs) via a direct precipitation process in an aqueous solution at room temperature. rsc.org The formation of these structures is described as a self-assembly process accompanied by Ostwald ripening. rsc.org Initially, solid nanospheres are formed through the aggregation of primary CdMoO4 nanoparticles. Subsequently, these solid spheres evolve into porous, hollow structures as the smaller nanoparticles on the interior dissolve and redeposit onto the larger particles on the exterior surface. rsc.org The resulting hollow spheres can have an average diameter of approximately 500 nm, with a shell composed of nanoparticles around 40 nm in diameter. rsc.org
Similarly, template-free hydrothermal routes have been employed to create three-dimensional (3D) hierarchical structures of CdMoO4. These structures are typically constructed from single-crystalline nanoplates. The formation process is believed to be a two-step growth mechanism where primary nanoplates form first, followed by the self-assembly of smaller nanoplates onto the surfaces of the initial ones in a regular pattern. researchgate.net
The morphology and microstructure of the final product are highly dependent on various reaction parameters. Systematic studies have shown that factors such as reactant concentrations, pH value, and reaction duration significantly influence the outcome of the synthesis. rsc.orgresearchgate.net For instance, the controllable synthesis of hollow microspheres can be achieved by adjusting the reaction conditions in a facile precipitation reaction between Cadmium acetate (B1210297) and Sodium molybdate without any templates or additives. acs.orgresearchgate.net
The role of additives can also be significant. For example, the presence of chloride ions in a hydrothermal process has been shown to facilitate the formation of CdMoO4 microspheres. The chloride ions are thought to absorb onto the surface of the microspheres, inhibiting the Ostwald ripening process and preventing their transformation into larger, solid particles. rsc.org
The following tables summarize key findings from research on the self-assembly of CdMoO4 nanostructures.
Table 1: Synthesis Parameters and Resulting Morphologies of Self-Assembled CdMoO4
| Synthesis Method | Key Parameters Investigated | Resulting Morphology | Reference |
|---|---|---|---|
| Direct Precipitation | Reactant concentrations, pH, reaction duration | Porous Hollow Nanospheres (PHNs) | rsc.org |
| Hydrothermal Route | Reactant concentration, temperature, molybdenum source, pH, time | 3D Hierarchical Structures from Nanoplates | researchgate.net |
| Facile Precipitation | Reaction temperature (e.g., 40 °C) | Hollow Microspheres | acs.orgresearchgate.net |
| Hydrothermal Process with Additive | Presence of Chloride (Cl⁻), Temperature (e.g., 240 °C) | Porous Microspheres | rsc.org |
Table 2: Detailed Research Findings on CdMoO4 Nanostructure Dimensions
| Morphology | Overall Structure Dimensions | Component Nanoparticle/Nanoplate Size | Synthesis Details | Reference |
|---|---|---|---|---|
| Porous Hollow Nanospheres (PHNs) | ~500 nm average diameter | ~40 nm average diameter | Direct precipitation at room temperature | rsc.org |
| Hollow Microspheres | Not specified | ~100 nm | Facile precipitation reaction | acs.orgresearchgate.net |
| 3D Hierarchical Structures | Not specified | Square-shaped nanoplates (~4 µm size, ~200 nm thick) | NaCl-assisted hydrothermal method | researchgate.net |
| Porous Microspheres | Smallest and most porous at 240 °C | Not specified | Hydrothermal process with chloride | rsc.org |
Crystallographic Analysis and Structural Refinement
Crystal Structure Determination and Analysis
Initial analysis confirms that Cadmium Molybdenum Tetroxide adopts a well-defined, common crystal structure.
The unit cell is the fundamental repeating block of a crystal structure. For this compound, the dimensions of this tetragonal unit cell have been determined experimentally. The lattice parameters define the size and shape of this cell.
| Parameter | Value (Å) | Angle (°) |
|---|---|---|
| a | 5.149 | α = 90 |
| b | 5.149 | β = 90 |
| c | 11.186 | γ = 90 |
Data sourced from experimental measurements compiled by Daturi and co-workers, as cited in research by Abraham et al. wfu.edu
Advanced Diffraction Techniques
To confirm the crystal structure, assess phase purity, and analyze microstructural features, various advanced diffraction methods are employed.
X-ray Diffraction (XRD) is a primary technique for analyzing crystalline materials. researchgate.net By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the specific crystalline phase, allowing for definitive phase identification by comparing it to standard patterns in databases like the Joint Committee for Powder Diffraction Standards (JCPDS). lambdatechs.commalvernpanalytical.com Studies utilizing XRD have confirmed the formation of this compound nanostructures with the expected tetragonal structure. researchgate.net
Furthermore, the broadening of the diffraction peaks in an XRD pattern is inversely related to the size of the coherent crystalline domains, known as crystallites. The average crystallite size (D) can be estimated using the Scherrer equation:
D = (Kλ) / (β cosθ)
Where:
K is the Scherrer constant (typically ~0.9)
λ is the wavelength of the X-rays
β is the full width at half maximum (FWHM) of the diffraction peak in radians
θ is the Bragg angle of the peak semanticscholar.org
This analysis is crucial for understanding the microstructure of nanocrystalline samples of this compound.
Rietveld refinement is a powerful analytical procedure used to refine theoretical crystal structure models against experimental XRD data. The method involves a least-squares fitting process where the calculated diffraction pattern from a model is compared to the observed pattern. mdpi.com Parameters of the structural model, such as lattice parameters, atomic positions, and site occupancies, are systematically adjusted until the calculated pattern shows the best possible fit to the experimental data. mdpi.com This technique allows for highly accurate determination of structural details. In studies involving scheelite-type structures like this compound, the Rietveld method, often preceded by techniques like the Le Bail extraction method for initial parameter refinement, is employed to precisely refine unit-cell parameters and other structural details. researchgate.net
Selected Area Electron Diffraction (SAED) is a technique performed within a Transmission Electron Microscope (TEM). wikipedia.org It provides crystallographic information from a microscopic region of the sample. By directing an electron beam through a selected area of the material and observing the resulting diffraction pattern, the crystalline nature of that specific region can be determined. wikipedia.org
For a single-crystal sample, the SAED pattern consists of a regular array of sharp, distinct spots. In contrast, a polycrystalline material produces a pattern of concentric rings. Therefore, SAED is an essential tool for verifying the single-crystallinity of individual this compound nanocrystals or microcrystals, providing direct evidence of their highly ordered internal structure. wikipedia.org
Electron Microscopy for Morphological and Nanostructural Elucidation
Electron microscopy serves as a critical tool for understanding the physical characteristics of this compound (CdMoO₄) at the micro and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission-Gun Scanning Electron Microscopy (FEG-SEM) provide detailed insights into the morphology, size, and structure of this compound, which are heavily influenced by the synthesis method employed.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely utilized to examine the surface topography and morphology of CdMoO₄ particles. Analysis reveals that the synthesis conditions play a pivotal role in determining the final structure of the material.
Different synthesis approaches yield a variety of morphologies. For instance, CdMoO₄ synthesized via a hydrothermal process has been observed to form "pea-like" nanoparticles with sizes ranging from 50 to 150 nm. These nanoparticles can further assemble into larger, "pistil-like" arrangements that are 1 to 2 millimeters in diameter. In contrast, when CdMoO₄ is produced as part of a heterostructure with cadmium tungstate (B81510) (CdWO₄), it manifests as irregular nanoparticles.
The following table summarizes the observed morphologies of this compound under different synthesis conditions as revealed by SEM analysis.
| Synthesis Method | Observed Morphology | Particle Size/Dimensions | Reference |
| Hydrothermal | Pea-like nanoparticles arranged in pistil-like structures | 50–150 nm (nanoparticles); 1–2 mm (structures) | wikipedia.org |
| Microwave-Assisted | Homogeneous smaller size particles, porous structures | ~42.5 nm | frontiersin.org |
| Component in CdWO₄/CdMoO₄ Heterostructure | Irregular nanoparticles | Not specified | researchgate.net |
These findings underscore the versatility of synthesis methods in controlling the morphological characteristics of this compound powders.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the elucidation of the internal structure and nanoscale features of materials. TEM analysis of this compound provides crucial information on the crystallinity and shape of its primary nanoparticles.
Studies using TEM have successfully identified distinct nanostructures of CdMoO₄. One significant observation has been the formation of CdMoO₄ nanowires , confirming that this compound can be synthesized into one-dimensional nanostructures. researchgate.net TEM imaging allows for the direct visualization of these nanowires, providing data on their length, diameter, and aspect ratio.
Furthermore, TEM is instrumental in confirming the nanometric nature of particles observed in SEM. For example, particles that appear as agglomerates in SEM can be resolved into their individual nanoparticle components through TEM. High-Resolution TEM (HRTEM), a variant of TEM, can reveal even finer details, such as lattice fringes, which provide direct evidence of the crystalline nature of the nanoparticles. Selected Area Electron Diffraction (SAED) is another powerful TEM-based technique that can be used to determine the crystal structure and orientation of the nanoparticles. While detailed HRTEM and SAED studies are specific, the general capability of TEM is to confirm the formation of crystalline CdMoO₄ nanostructures, such as the observed nanowires. researchgate.net
Field Emission-Gun Scanning Electron Microscopy (FEG-SEM)
Field Emission-Gun Scanning Electron Microscopy (FEG-SEM) is an advanced form of SEM that uses a field-emission source to produce a smaller, more coherent electron beam. This results in significantly higher image resolution and greater depth of field, making it ideal for examining nanoscale features on the surface of materials.
The application of FEG-SEM to this compound has provided detailed insights into its particle morphology, particularly when synthesized under specific conditions like the microwave-assisted hydrothermal (MAH) method. Research using this technique has revealed the formation of large-scale, homogeneous particles with a distinct microsphere-like morphology . frontiersin.org
In studies involving CdWO₄/CdMoO₄ heterostructures, FEG-SEM analysis has shown that the growth kinetics of the particles are influenced by the concentration of CdMoO₄ in the reaction medium. youtube.com This technique is sensitive enough to show how changes in synthesis parameters affect the size and shape of the resulting particles, for instance, causing CdWO₄ plates to become wider and thinner in the presence of CdMoO₄. researchgate.net
The high-resolution imaging capabilities of FEG-SEM are crucial for understanding how different synthesis strategies can be used to tailor the morphology of CdMoO₄, from irregular nanoparticles to well-defined microspheres. frontiersin.orgresearchgate.net
Electronic Band Structure and Quantum Mechanical Calculations
Density Functional Theory (DFT) Framework for Electronic Structure
Density Functional Theory (DFT) serves as a primary theoretical framework for elucidating the electronic structure of CdMoO₄. ju.edu.etmountainscholar.org This computational quantum mechanical modeling method investigates the electronic structure of many-body systems by determining the electron density. mountainscholar.org Ab initio calculations, which are based on first principles without empirical data, have been successfully employed to study the electronic band structure, density of states, and the effect of pressure on these properties for CdMoO₄. aip.orgmatilda.science
To accurately model the electronic structure of materials like CdMoO₄, various computational methodologies are implemented within the DFT framework. These methods provide a balance between computational cost and accuracy.
Linear Combination of Atomic Orbitals (LCAO): This method, also known as the tight-binding approximation, constructs molecular orbitals from a linear combination of atomic orbitals. unibas.chuni-sofia.bg It is particularly useful for understanding the electronic band structure arising from the interactions of atomic orbitals in a crystal lattice. uni-sofia.bg
Full Potential Linearized Augmented Plane-Wave (FP-LAPW): The FP-LAPW method is a highly accurate approach for computing the electronic structure of crystalline solids. researchgate.netmatec-conferences.org It divides the unit cell into atomic spheres and an interstitial region, using different basis sets in each to accurately represent the wave functions. arxiv.org
Vienna Ab initio Simulation Package (VASP): VASP is a widely used software package for performing ab initio quantum mechanical calculations using either Vanderbilt-type ultrasoft pseudopotentials, or the projector augmented wave (PAW) method. arxiv.org
Projector Augmented-Wave (PAW) Pseudopotentials: The PAW method is an all-electron frozen-core approach that combines the traditions of pseudopotential and LAPW methods. arxiv.org It is known for its high accuracy and computational efficiency. arxiv.org
Perdew-Burke-Ernzerhof for solids (PBEsol): PBEsol is a generalized gradient approximation (GGA) exchange-correlation functional within DFT. It is specifically designed to improve the prediction of equilibrium properties of densely packed solids and their surfaces.
The electronic band structure dispersion curves illustrate the relationship between the energy of electrons and their momentum (represented by the wavevector, k) within the crystal's Brillouin zone. wikipedia.org For CdMoO₄, calculations show that the bands become more dispersed under high pressure. aip.org The band structure for CdMoO₄ has been calculated at both ambient pressure and at 6 GPa, revealing shifts in the energy levels due to compression. aip.org
The band gap is a critical parameter that defines the semiconductor properties of a material. iitd.ac.in Theoretical calculations for CdMoO₄ at ambient pressure indicate an indirect band gap of 2.21 eV from Γ to the (ΓZ) direction. aip.org However, the experimentally accessible direct band gap is found at the Γ point and is calculated to be 2.27 eV at 0 GPa. aip.org Experimental studies using optical absorption spectroscopy have determined the band gap to be 3.71 eV. aip.orgmatilda.scienceaip.org The discrepancy between theoretical and experimental values is a known limitation of standard DFT functionals, which tend to underestimate the band gap. mdpi.com
Table 1: Calculated and Experimental Band Gap of CdMoO₄
| Method | Band Gap Type | Band Gap Value (eV) |
| Theoretical (0 GPa) | Indirect (Γ → ΓZ) | 2.21 |
| Theoretical (0 GPa) | Direct (at Γ) | 2.27 |
| Experimental | Direct | 3.71 |
This table presents theoretical and experimental band gap values for Cadmium Molybdenum Tetroxide.
The application of external pressure can significantly modulate the electronic band gap of semiconductors. youtube.com For CdMoO₄, both theoretical calculations and experimental results show a redshift (a decrease) of the band gap with increasing pressure. aip.org The theoretical pressure derivative of the band gap is calculated to be -5.8 meV/GPa, while the experimental value is -3.3 meV/GPa. aip.org This indicates that the band gap narrows as the crystal is compressed. aip.org
Table 2: Pressure Dependence of the Band Gap of CdMoO₄
| Method | Pressure Derivative (dEg/dP) |
| Theoretical | -5.8 meV/GPa |
| Experimental | -3.3 meV/GPa |
This table shows the theoretical and experimental pressure derivatives of the band gap for this compound.
The Density of States (DOS) provides information about the number of available electronic states at each energy level. libretexts.org For CdMoO₄, the DOS analysis is crucial for understanding the contributions of different atoms and orbitals to the electronic bands. wfu.eduwfu.edu
The Partial Density of States (pDOS) analysis decomposes the total DOS into contributions from individual atoms and their orbitals, offering a detailed picture of the electronic structure. wfu.eduwfu.edu In CdMoO₄, the electronic states near the band gap are primarily determined by the (MoO₄)²⁻ ionic groups. aip.org
Valence Band: The top of the valence band is predominantly formed by the O 2p states. aip.orgwfu.eduwfu.edu The Cd 4d states are concentrated at the bottom of the valence band and exhibit some hybridization throughout the valence band. wfu.eduwfu.edu
Conduction Band: The bottom of the conduction band is mainly composed of the Mo 4d states. aip.orgwfu.eduwfu.edu The tetrahedral crystal field in the scheelite structure of CdMoO₄ splits the Mo 4d states into two groups. wfu.edu
Table 3: Orbital Contributions to the Electronic Bands of CdMoO₄
| Band | Primary Orbital Contribution | Secondary Orbital Contribution |
| Conduction Band (Bottom) | Mo 4d | O 2p |
| Valence Band (Top) | O 2p | Mo 4d |
| Valence Band (Bottom) | Cd 4d |
This table summarizes the primary and secondary orbital contributions to the conduction and valence bands of this compound based on pDOS analysis.
Electron Momentum Density and Compton Profiles
The study of electron momentum density (EMD) through Compton scattering provides a powerful experimental and theoretical probe into the ground-state electronic structure of materials. In this technique, the Doppler broadening of inelastically scattered high-energy photons is measured to generate a Compton profile, J(p_z), which is the one-dimensional projection of the EMD of the material's electrons.
For this compound, Compton profiles have been investigated to understand its electronic characteristics. aip.org Theoretical calculations, often employing methods like the Linear Combination of Atomic Orbitals (LCAO), are compared against experimental data obtained from gamma-ray sources. This comparison serves to validate the theoretical models and provide a more nuanced understanding of the electron wavefunctions.
The analysis of Compton profiles for molybdates helps in quantifying the nature of chemical bonding. The shape of the profile, particularly at low electron momentum, is sensitive to the valence electrons involved in bonding. By comparing the experimental profile with theoretical models based on different electronic configurations and bonding assumptions, researchers can deduce the degree of covalency and the character of the orbitals that contribute to the chemical bonds within the [MoO₄]²⁻ anionic group and its interaction with the Cd²⁺ cation.
| Aspect | Description |
|---|---|
| Experimental Technique | Compton scattering using a high-energy gamma-ray source (e.g., ¹³⁷Cs) and a high-purity Germanium detector to measure the energy spectrum of scattered photons. |
| Theoretical Method | First-principles calculations based on Density Functional Theory (DFT) or Hartree-Fock using the Linear Combination of Atomic Orbitals (LCAO) method. |
| Analyzed Property | Electron Momentum Density (EMD), projected as the Compton Profile J(p_z). |
| Key Insight | Comparison validates the theoretical wavefunction and provides insight into the nature of valence electrons and chemical bonding. |
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a theoretical tool used in quantum chemistry to visualize and analyze the nature of chemical bonding in molecules and solids. researchgate.netwikipedia.org It maps the probability of finding an electron pair, providing a chemically intuitive picture of electron localization in regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.netwikipedia.org An ELF value close to 1.0 signifies strong electron localization, typical of covalent bonds or lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron gas. dailymotion.com
Specific ELF studies dedicated exclusively to this compound are not extensively reported in the surveyed literature. However, based on the known scheelite structure of CdMoO₄, an ELF analysis would be expected to reveal distinct features of its bonding. The primary covalent interactions within the material are the molybdenum-oxygen (Mo-O) bonds that form the tetrahedral [MoO₄]²⁻ anions.
A hypothetical ELF analysis of this compound would likely show:
High ELF values localized between the molybdenum and oxygen atoms, confirming the covalent character of the Mo-O bonds.
Localization basins corresponding to the lone pairs on the oxygen atoms.
Regions of low ELF values surrounding the Cd²⁺ cations, indicative of a predominantly ionic interaction between the cadmium cations and the molybdate (B1676688) anions.
This analysis would provide a quantitative affirmation of the dual ionic and covalent nature of bonding within the crystal structure.
Theoretical Insights into Optical Properties derived from Electronic Structure
The optical properties of this compound are fundamentally linked to its electronic band structure. wfu.edu Theoretical calculations based on density functional theory (DFT) have been employed to determine this relationship by first computing the electronic states and then deriving the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), from which other optical properties like absorption and reflectivity can be calculated. wfu.edu
The electronic structure of CdMoO₄ is characterized by a valence band primarily composed of filled O 2p orbitals, with a contribution from Cd 4d states at lower energies. wfu.edu The conduction band is mainly formed by empty Mo 4d orbitals. wfu.edu The calculated minimum band gap using the local density approximation (LDA) is approximately 2.4 eV and is located at the Γ point (the center of the Brillouin zone), indicating that CdMoO₄ is a direct band gap material. wfu.edu It is important to note that DFT-LDA calculations typically underestimate the experimental band gap, with experimental values reported to be around 3.27-3.8 eV. wfu.edunih.gov A self-energy correction is often applied to the calculated value to better match experimental observations. wfu.edu
The imaginary part of the dielectric function, ε₂(ω), is directly related to optical absorption and is calculated from the electronic band structure by summing over all possible transitions from occupied valence band states to unoccupied conduction band states. wfu.edu The features in the ε₂(ω) spectrum correspond to these electronic transitions. For CdMoO₄, the onset of absorption is dictated by the minimum band gap, with transitions from the top of the O 2p-dominated valence band to the bottom of the Mo 4d-dominated conduction band. wfu.edu The structure of the calculated optical spectra is thus a direct consequence of the energy differences and densities of states in its electronic structure. wfu.edu
| Property | Calculated Value/Description | Reference |
|---|---|---|
| Valence Band Character | Primarily composed of O 2p states, with Cd 4d states at lower energies. | wfu.edu |
| Conduction Band Character | Primarily composed of Mo 4d states. | wfu.edu |
| Calculated Band Gap (LDA) | 2.4 eV | wfu.edu |
| Band Gap Type | Direct, at the Γ point. | wfu.edu |
| Experimental Band Gap | ~3.8 eV | wfu.edu |
Spectroscopic Characterization and Vibrational Dynamics
Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of CdMoO₄, which are sensitive to changes in pressure and crystal structure.
High-pressure Raman spectroscopy studies on Cadmium Molybdenum Tetroxide have revealed significant structural transformations as pressure increases. aps.orgnih.gov At ambient pressure, CdMoO₄ exists in the scheelite phase. As pressure is applied, the Raman spectral features shift, indicating changes in the interatomic distances and bond angles.
Two distinct phase transitions have been identified in CdMoO₄ up to 40 GPa. aps.org
Scheelite to Wolframite (B13744602) Transition: The first phase change occurs at approximately 12 GPa. This transition is identified by notable changes in the Raman spectra, which, when compared with similar compounds like Cadmium Tungstate (B81510) (CdWO₄), confirm a transformation from the initial scheelite structure to a wolframite phase. aps.org
Wolframite to High-Pressure Phase III Transition: A second phase transition is observed near 25 GPa. This transformation is characterized by a large downward shift of about 120 cm⁻¹ in the primary stretching mode (ν₁) of the Mo-O polyhedron. This significant frequency drop suggests a change in the molybdenum-oxygen coordination, leading to a true octahedral coordination in the new high-pressure phase. aps.org
The pressure dependence of the principal Raman modes provides clear signatures of these structural changes.
| Vibrational Mode | Frequency at Ambient Pressure (cm⁻¹) | Pressure (GPa) | Observed Changes & Phase |
|---|---|---|---|
| ν₁ (Ag) | 879 | 0 - 12 | Gradual positive shift (Scheelite) |
| ν₁ (Ag) | - | 12 - 25 | Appearance of new modes (Wolframite) |
| ν₁ (Ag) | ~880 (at 25 GPa) | > 25 | Large downward shift to ~760 cm⁻¹ (Phase III, Octahedral Mo-O) |
| ν₃ (Bg/Eg) | 760/795 | 0 - 12 | Gradual positive shift (Scheelite) |
| External Modes | < 300 | 0 - 40 | Significant positive shifts with pressure |
The Raman spectrum of CdMoO₄ at ambient conditions is dominated by the internal vibrational modes of the [MoO₄]²⁻ tetrahedral units. These modes are categorized based on their symmetry and type of vibration: symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄). nih.govnih.gov
Internal Modes: These arise from oscillations within the [MoO₄]²⁻ molecular groups. The most intense peak in the Raman spectrum corresponds to the ν₁ symmetric stretching mode. nih.gov
External Modes: These are lattice phonon vibrations found at lower frequencies and involve the motion of the Cd²⁺ cations relative to the rigid molybdate (B1676688) units. jmaterenvironsci.com
The distinct frequencies associated with these modes provide a structural fingerprint for the compound.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | Ag | 879 | Symmetric stretching of Mo-O bonds |
| ν₃ | Bg/Eg | 795, 760 | Asymmetric stretching of Mo-O bonds |
| ν₂, ν₄ | Ag/Bg/Eg | 324, 385 | Bending modes of O-Mo-O |
| External Modes | - | 185, 142, 112, 81 | Lattice vibrations (Translation/Rotation) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy complements Raman analysis by probing the infrared-active vibrational modes of CdMoO₄. The FTIR spectrum shows characteristic absorption bands that correspond to the stretching and bending vibrations of the molybdate tetrahedron. For non-centrosymmetric molecules, the frequencies of vibrational modes in FTIR and Raman spectra can be very similar. jmaterenvironsci.com
Key absorption bands in the FTIR spectrum of CdMoO₄ confirm the presence of [MoO₄]²⁻ tetrahedral units. nih.gov A strong, broad absorption band is typically observed in the 720–892 cm⁻¹ range, which is assigned to the anti-symmetric stretching vibration (ν₃) of the [MoO₄]²⁻ tetrahedron. A peak around 430 cm⁻¹ is attributed to the asymmetric Mo-O bending mode (ν₄). nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Description |
|---|---|---|
| 720 - 892 | ν₃ | Anti-symmetric stretching of [MoO₄]²⁻ |
| ~430 | ν₄ | Asymmetric bending of Mo-O |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements in this compound.
The XPS survey spectrum of CdMoO₄ confirms the presence of Cadmium (Cd), Molybdenum (Mo), and Oxygen (O) without other impurities, aside from adventitious carbon used for charge correction. nih.govresearchgate.net High-resolution spectra of the core levels for each element provide precise binding energies that are characteristic of their oxidation states.
Cadmium (Cd 3d): The Cd 3d spectrum shows two distinct peaks, Cd 3d₅/₂ and Cd 3d₃/₂, due to spin-orbit coupling. The binding energies for these peaks are consistent with Cadmium being in the +2 oxidation state (Cd²⁺). nih.govresearchgate.net
Molybdenum (Mo 3d): The Mo 3d spectrum also displays a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies that confirm Molybdenum is in its highest oxidation state of +6 (Mo⁶⁺). nih.govresearchgate.net
Oxygen (O 1s): The O 1s spectrum typically shows a primary peak associated with the oxygen in the molybdate lattice (Mo-O bonds). researchgate.net
| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State |
|---|---|---|---|
| Cadmium (Cd) | Cd 3d₅/₂ | ~405.0 | Cd²⁺ |
| Cd 3d₃/₂ | ~411.7 | ||
| Molybdenum (Mo) | Mo 3d₅/₂ | ~232.1 | Mo⁶⁺ |
| Mo 3d₃/₂ | ~235.2 | ||
| Oxygen (O) | O 1s | ~530.2 | O²⁻ |
When CdMoO₄ is integrated into composite materials, XPS can be used to study electronic interactions and charge transfer between the components. Electron transfer phenomena are typically inferred from shifts in the core level binding energies of the elements at the interface of the composite materials.
For example, if CdMoO₄ acts as an electron acceptor in a composite, an increase in the binding energies of the Cd 3d and Mo 3d core levels would be expected due to the reduced electron density around these atoms. Conversely, if it acts as an electron donor, a shift to lower binding energies would be observed. While specific XPS studies detailing electron transfer in CdMoO₄ composites are not extensively documented in the surveyed literature, the principle is well-established for other molybdate-based systems. In composites of MoO₃ with materials like g-C₃N₄, shifts in the Mo 3d and N 1s peaks have been used to confirm the direction and extent of interfacial charge transfer, which is crucial for applications such as photocatalysis.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is a critical technique for characterizing the optical properties and electronic structure of this compound (CdMoO₄). This analysis provides insights into the material's band gap energy and its ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Modifications to the CdMoO₄ structure, such as through the formation of composites or the introduction of dopants, can significantly alter its absorption characteristics, thereby tuning its potential for various light-dependent applications.
Band Gap Narrowing through Doping/Composites
The intrinsic band gap of a semiconductor is a key determinant of its photocatalytic activity and other optical properties. For this compound, a relatively wide band gap can limit its efficiency under visible light. However, forming composites with other materials has been shown to be an effective strategy for narrowing this band gap.
Research into CdMoO₄-based composites has demonstrated that interfacing the material with graphene oxide (GO) and graphitic carbon nitride (g-C₃N₄) can lead to a significant reduction in its band gap energy. In one study, a hydrothermally synthesized CdMoO₄/g-C₃N₄/GO composite exhibited a band gap energy that was approximately 1.26 times smaller than that of pure CdMoO₄. researchgate.net This narrowing of the band gap is attributed to the synergistic electronic effects at the interface of the different materials, which facilitates improved charge separation and extends the material's light absorption range.
| Material | Relative Decrease in Band Gap Energy | Reference |
|---|---|---|
| CdMoO₄/g-C₃N₄/GO Composite | Decreased by a factor of ~1.26 | researchgate.net |
Visible Light Absorption Enhancement
Beyond narrowing the band gap, enhancing the absorption intensity specifically within the visible light spectrum is crucial for applications powered by solar radiation. Doping and surface decoration techniques have been successfully employed to improve the visible light absorption capabilities of this compound.
One effective approach involves the dual modification of CdMoO₄ through calcium (Ca) doping and silver (Ag) nanoparticle decoration. The introduction of Ca as a dopant can weaken the recombination of photogenerated electron-hole pairs, while the decoration of the material's surface with Ag nanoparticles introduces a surface plasmon resonance effect. researchgate.net This plasmonic effect significantly promotes the absorption of visible light. researchgate.net Spectroscopic analysis of Ca-doped, Ag-decorated CdMoO₄ reveals a distinct absorption band within the 400 to 600 nm wavelength range, confirming its enhanced activation under visible light. researchgate.net
Luminescence Properties and Mechanisms
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy is a critical non-destructive technique used to investigate the electronic transitions within Cadmium Molybdenum Tetroxide. The intrinsic luminescence of the undoped material is primarily associated with the molybdate (B1676688) complex ([MoO₄]²⁻).
Room-Temperature Photoluminescence Spectra
At room temperature, undoped this compound typically exhibits a broad emission band in the visible spectrum. This luminescence is a result of electronic transitions within the [MoO₄]²⁻ tetrahedral complex. researchgate.net When excited by ultraviolet (UV) light, the material shows a distinct photoluminescence (PL) emission in the green portion of the spectrum. nih.govrsc.org The peak of this emission is generally observed between 540 nm and 546 nm. nih.govrsc.org The broad nature of the emission peak indicates a complex set of vibrational states associated with the electronic transition.
| Excitation Wavelength | Emission Peak Range | Color | Origin |
|---|---|---|---|
| Ultraviolet (UV) | 540 - 546 nm | Green | [MoO₄]²⁻ complex |
Temperature-Dependent Photoluminescence Behavior
The luminescence intensity of this compound is sensitive to temperature variations. Studies on doped CdMoO₄ phosphors over a temperature range of 293 K to 473 K show that the upconversion luminescence intensity changes progressively as the environmental temperature increases. rsc.org For instance, in Er³⁺, Yb³⁺ co-doped CdMoO₄, the intensity of certain transitions first increases with temperature before beginning to decrease. rsc.org This behavior is indicative of thermal quenching, a phenomenon where increasing thermal energy leads to a higher probability of non-radiative recombination, thus reducing the luminescence efficiency. The intrinsic emission of molybdates often displays low thermal stability and can be significantly or entirely quenched by 300 K. researchgate.net The thermal stability of luminescence in doped CdMoO₄ can also be influenced by factors such as the specific dopant and synthesis conditions. nih.govacs.org
Influence of Particle Size and Morphology on Optical Properties
The optical and luminescent properties of this compound are strongly dependent on its physical characteristics, such as particle size and morphology. Research has demonstrated that powders with controlled shapes, such as disk-like or hollow microsphere-like crystals, exhibit significantly different photoluminescence performance. nih.govacs.org The synthesis method plays a crucial role in determining these morphologies. For example, microwave-assisted hydrothermal methods can produce large-scale, homogeneous particles with microsphere-like shapes. nih.govrsc.org The size of the nanocrystals can also affect the luminescent properties, a phenomenon linked to quantum confinement effects and changes in the surface-to-volume ratio which can alter the prevalence of surface defects and non-radiative recombination pathways. nih.gov
Doping Effects on Luminescence
The introduction of dopant ions, particularly rare-earth elements, into the this compound host lattice is a common strategy to tailor its luminescent properties for specific applications, such as creating phosphors with distinct emission colors.
Europium (Eu³⁺) Doping for Red Emission
Doping this compound with trivalent europium ions (Eu³⁺) effectively transforms the material into a bright-red emitting phosphor. researchgate.net The broad green emission from the CdMoO₄ host is suppressed, and the spectrum becomes dominated by the characteristic sharp emission lines of the Eu³⁺ ion. These emissions arise from intra-4f electronic transitions, which are shielded from the host lattice environment, resulting in narrow bandwidths. The most intense peak is typically observed around 615-617 nm, which corresponds to the ⁵D₀ → ⁷F₂ electric dipole transition of Eu³⁺. researchgate.net This strong red emission makes Eu³⁺-doped CdMoO₄ a promising candidate for red phosphors in lighting and display technologies. researchgate.net
| Transition | Approximate Wavelength | Emission Color | Nature of Transition |
|---|---|---|---|
| ⁵D₀ → ⁷F₁ | ~590 nm | Orange | Magnetic Dipole |
| ⁵D₀ → ⁷F₂ | ~617 nm | Red | Electric Dipole (Hypersensitive) |
| ⁵D₀ → ⁷F₃ | ~655 nm | Red | Electric Dipole |
| ⁵D₀ → ⁷F₄ | ~702 nm | Deep Red | Electric Dipole |
Energy Transfer from Host to Eu³⁺ Luminescent Centers
The intense red luminescence from Eu³⁺-doped CdMoO₄ is not primarily due to the direct excitation of Eu³⁺ ions, but rather to an efficient energy transfer from the host lattice to the dopant ions. researchgate.net This process is known as host-sensitized luminescence. The mechanism proceeds as follows:
The CdMoO₄ host lattice, specifically the [MoO₄]²⁻ groups, absorbs the excitation energy, typically in the UV range. researchgate.net
This absorbed energy is then transferred non-radiatively from the excited [MoO₄]²⁻ groups to the nearby Eu³⁺ ions. researchgate.net
The Eu³⁺ ions are promoted to an excited state and subsequently relax by emitting photons at their characteristic wavelengths, resulting in the observed red luminescence.
This energy transfer is highly efficient, allowing for strong emission from the Eu³⁺ centers even at low doping concentrations and under excitation wavelengths that are not directly absorbed by the europium ions themselves.
Intrinsic Luminescence and Defect-Related Emissions
Molybdates and tungstates with a scheelite structure, including CdMoO₄, are well-known for their ability to exhibit self-activated luminescence . This intrinsic emission does not require the presence of an external activator ion (like a rare-earth element). The luminescence originates from electronic transitions within the [MoO₄]²⁻ tetrahedral anionic groups that form the fundamental building blocks of the crystal. mdpi.com
The process begins with the absorption of high-energy photons (typically in the UV range), which promotes a charge transfer from the oxygen 2p orbitals to the molybdenum 4d orbitals (O²⁻ → Mo⁶⁺). mdpi.com This creates an excited state, often described as a self-trapped exciton (B1674681), which is localized on the [MoO₄]²⁻ group. The subsequent radiative decay of this exciton back to the ground state results in the emission of a broad band of light, typically in the blue-green region of the visible spectrum. The specific energy and shape of this emission band are sensitive to the crystal structure, temperature, and the presence of any lattice defects. researchgate.net In CdMoO₄, this intrinsic luminescence is characterized by a broad emission band centered in the visible spectrum.
The ideal crystal lattice of CdMoO₄ is never perfectly ordered. It contains various types of defects, and its structure can be distorted, particularly by the introduction of dopant ions or through specific synthesis conditions. These structural imperfections play a crucial role in the material's luminescence.
Lattice Distortion: The incorporation of dopant ions with a different size or charge from the host ions (e.g., Sn²⁺ in CdWO₄ or Co in NiMoO₄) causes localized strain and distortion in the crystal lattice. nih.govnih.gov This distortion alters the bond lengths and angles within the [MoO₄] tetrahedra and modifies the local crystal field. Such changes can:
Shift Emission Peaks: Altering the energy levels of the molybdate complex or the dopant ion, leading to a shift in the luminescence color. nih.gov
Influence Luminescence Intensity: Create more favorable (or unfavorable) pathways for radiative recombination.
Generate Defect States: The strain induced by distortion can lead to the formation of new point defects. mdpi.com
Defect States: Point defects, such as oxygen vacancies, cadmium vacancies, or interstitial atoms, create localized electronic states within the band gap of the material. rsc.org These defect states can act as trapping centers for electrons or holes. The radiative recombination of these trapped charge carriers can give rise to new emission bands that are separate from the intrinsic self-activated luminescence. rsc.org For example, in many metal oxides, oxygen vacancies are known to produce visible light emission. The intensity and energy of these defect-related emissions are highly dependent on the type and concentration of the defects present, which can be controlled by factors like synthesis atmosphere, temperature, and doping. rsc.org
Photocatalytic Activity and Reaction Mechanisms
Photocatalytic Degradation of Organic Pollutants
The photocatalytic properties of Cadmium Molybdenum Tetroxide are particularly effective in the degradation of various organic dyes, which are common industrial pollutants. When CdMoO₄ is irradiated with light of sufficient energy, it generates electron-hole pairs that can participate in redox reactions, leading to the breakdown of these complex organic molecules into simpler, less harmful substances.
This compound, particularly when incorporated into composite materials, demonstrates significant efficiency in the photocatalytic degradation of Rhodamine B (RhB), a widely used organic dye. In a study involving a CdMoO₄/g-C₃N₄/GO composite, the material exhibited enhanced photocatalytic activity under visible light illumination. The degradation of RhB was found to improve with an increase in the CdMoO₄ content up to a certain optimal percentage. eeer.org
The enhanced performance of the composite is attributed to a larger surface area and a reduced band gap energy compared to pure CdMoO₄. These features facilitate better light absorption and more efficient generation and separation of charge carriers. The degradation efficiency of the CdMoO₄/g-C₃N₄/GO composite for RhB reached up to 89.1%. The reaction kinetics for the degradation of RhB by these composites were found to follow a first-order model. eeer.org
| Catalyst | CdMoO₄ Content (%) | Degradation Efficiency (%) | Rate Constant (min⁻¹) |
|---|
This compound nanoparticles have been shown to be effective in the photocatalytic degradation of Methyl Orange (MO) under ultraviolet light irradiation. researchgate.net The degradation process involves the generation of electron-hole pairs in the CdMoO₄ nanoparticles upon UV illumination. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the breakdown of the MO molecules.
The efficiency of MO degradation is influenced by factors such as the morphology and particle size of the CdMoO₄ nanostructures. While specific kinetic data for MO degradation by pure CdMoO₄ is not extensively detailed in the provided search results, the general mechanism follows the principles of semiconductor photocatalysis.
| Pollutant | Photocatalyst | Light Source | Key Findings |
|---|---|---|---|
| Methyl Orange (MO) | CdMoO₄ nanoparticles | Ultraviolet (UV) Light | Effective degradation observed, influenced by nanostructure morphology. |
The photocatalytic degradation of 2-Naphthol using this compound nanoparticles has been demonstrated under visible light. researchgate.net The reaction mechanism involves the excitation of CdMoO₄ by visible light, leading to the formation of electron-hole pairs. The photogenerated holes can directly oxidize 2-Naphthol molecules adsorbed on the catalyst surface. Simultaneously, the electrons can reduce adsorbed oxygen molecules to form superoxide radicals, which further contribute to the degradation process.
The degradation of 2-Naphthol is confirmed by a decrease in its concentration over time, which can be monitored using fluorescence spectroscopy. researchgate.net The proposed mechanism suggests that the degradation proceeds through the action of these highly reactive species, leading to the eventual mineralization of the organic pollutant. researchgate.net
| Pollutant | Photocatalyst | Light Source | Key Aspects of the Degradation Process |
|---|---|---|---|
| 2-Naphthol | CdMoO₄ nanoparticles | Visible Light | Degradation occurs via direct oxidation by photogenerated holes and reactions with superoxide radicals. |
Hydrogen Generation via Water Splitting
The generation of hydrogen through photocatalytic water splitting is a promising avenue for clean energy production. While semiconductor photocatalysis is a key technology in this field, specific studies detailing the use of pure this compound for hydrogen evolution from water splitting are not extensively available in the provided search results. In principle, a semiconductor like CdMoO₄ could facilitate this process if its conduction and valence band edges straddle the redox potentials of water. Upon illumination, photogenerated electrons could reduce protons to form hydrogen, while the holes would oxidize water to produce oxygen. The efficiency of this process is heavily dependent on the effective separation of the electron-hole pairs and the presence of suitable co-catalysts.
Hydrogen Peroxide (H₂O₂) Production
The photocatalytic production of hydrogen peroxide from water and oxygen is another significant application of semiconductor materials. This process offers a green and sustainable method for H₂O₂ synthesis. Similar to hydrogen generation, there is a lack of specific research in the provided results focusing on the use of this compound for photocatalytic H₂O₂ production. The general mechanism for H₂O₂ production on a semiconductor surface involves the two-electron reduction of oxygen by photogenerated electrons. For a photocatalyst to be effective in this process, it must efficiently generate and separate charge carriers and have a conduction band potential that is suitable for the reduction of oxygen to H₂O₂.
Photocatalytic Mechanisms and Charge Carrier Dynamics
The photocatalytic activity of this compound is fundamentally governed by the behavior of photogenerated charge carriers—electrons and holes. When CdMoO₄ absorbs photons with energy greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. sid.ir
To enhance the photocatalytic activity, strategies are employed to improve charge separation and transfer. In the case of the CdMoO₄/g-C₃N₄/GO composite, the formation of a heterojunction between the different components facilitates the transfer of photogenerated electrons and holes, thereby suppressing their recombination. eeer.org The graphene oxide component, with its excellent electrical conductivity, can act as an electron sink, further promoting charge separation.
Electron-Hole Pair Formation and Recombination Dynamics
The fundamental process of photocatalysis in this compound begins with the absorption of photons that have energy equal to or greater than its bandgap. This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band researchgate.netresearchgate.net. This creates an electron-hole pair, which is the primary driver of subsequent redox reactions.
However, the photogenerated electrons and holes can quickly recombine, releasing the absorbed energy as heat or light and thereby reducing the quantum efficiency of the photocatalytic process. The photocatalytic activity is largely dependent on the effective separation and migration of these charge carriers to the catalyst's surface researchgate.net.
To mitigate recombination, CdMoO₄ is often combined with other materials to form composites. For instance, in CdMoO₄/g-C₃N₄ composites, the heterojunction formed between the two materials facilitates the efficient transfer and separation of the photoexcited electron-hole pairs researchgate.net. This enhanced charge separation prolongs the lifetime of the charge carriers, making them more available to participate in surface chemical reactions. The construction of such heterojunctions is a key strategy to improve the photocatalytic performance by accelerating the mobility and separation of charge carriers researchgate.net.
Generation and Role of Reactive Oxygen Species (ROS): Hydroxyl Radicals (•OH), Superoxide Radicals (•O₂⁻)
Once the electron-hole pairs are successfully separated and migrate to the surface of the CdMoO₄ photocatalyst, they initiate a series of redox reactions with adsorbed molecules like water (H₂O) and oxygen (O₂), leading to the formation of highly reactive oxygen species (ROS).
The photogenerated holes (h⁺) in the valence band possess strong oxidizing power. They can directly oxidize organic pollutants or react with water molecules or hydroxide ions (OH⁻) to produce hydroxyl radicals (•OH). These hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can decompose a wide range of organic contaminants.
Simultaneously, the electrons (e⁻) in the conduction band have strong reducing potential. They can react with adsorbed molecular oxygen (O₂) to generate superoxide radicals (•O₂⁻) researchgate.net. These superoxide radicals can further participate in reactions to form other ROS, contributing to the degradation of pollutants.
Active species trapping experiments have confirmed the critical role of these ROS in the photocatalytic process involving CdMoO₄ composites. Studies on the degradation of pollutants like Rhodamine B using CdMoO₄/g-C₃N₄/GO composites have identified superoxide radicals (•O₂⁻), hydroxyl radicals (•OH), and holes (h⁺) as the primary active species responsible for the decomposition process researchgate.net.
S-Scheme Heterojunctions for Enhanced Charge Separation
A particularly effective strategy for improving charge separation in CdMoO₄-based photocatalysts is the formation of S-scheme (step-scheme) heterojunctions. Unlike the traditional Type-II heterojunction, the S-scheme mechanism not only promotes the separation of charge carriers but also preserves the strong redox ability of the photocatalyst researchgate.net.
In an S-scheme heterojunction, such as one formed between Bi₂O₃ and CdMoO₄, photoinduced electrons in the conduction band of the semiconductor with the less negative potential and holes in the valence band of the semiconductor with the less positive potential will recombine at the interface. This leaves the electrons in the conduction band of the semiconductor with stronger reduction potential and the holes in the valence band of the semiconductor with stronger oxidation potential available for photocatalytic reactions researchgate.net. This mechanism effectively accelerates the separation and mobility of the useful, high-potential photocharge carriers researchgate.net. The internal electric field created at the heterojunction interface further drives this efficient charge separation nih.govresearchgate.net.
This sophisticated charge transfer pathway significantly reduces the recombination of the most powerful electrons and holes, leading to a marked enhancement in photocatalytic efficiency for applications like N₂ fixation and the degradation of organic pollutants researchgate.net.
Surface Plasmon Resonance (SPR) Effects in Noble Metal Composites
To enhance the performance of photocatalysts like CdMoO₄, particularly under visible light, noble metal nanoparticles (e.g., gold (Au) or silver (Ag)) can be incorporated to leverage the surface plasmon resonance (SPR) effect rsc.orgresearchgate.netmdpi.com. SPR is the collective oscillation of free electrons on the surface of noble metal nanoparticles when excited by incident light of a specific wavelength sci-hub.se.
When CdMoO₄ is decorated with noble metal nanoparticles, the SPR effect can enhance its photocatalytic activity through several mechanisms:
Enhanced Light Absorption: The SPR effect leads to strong absorption of visible light, a region where wide-bandgap semiconductors like CdMoO₄ are typically not active researchgate.net.
Generation of "Hot" Electrons: The decay of surface plasmons can generate high-energy "hot" electrons, which can be injected into the conduction band of the CdMoO₄, promoting the formation of reactive species sci-hub.se.
Local Electric Field Enhancement: The strong localized electromagnetic fields created near the surface of the metal nanoparticles can increase the rate of electron-hole pair generation in the semiconductor sci-hub.se.
This strategy effectively broadens the light absorption range and improves the efficiency of charge carrier generation and separation, making it a promising approach for solar-driven photocatalysis rsc.orgmdpi.com.
Interfacial Contact and Charge Transfer in Composites
The efficiency of charge separation and transfer in CdMoO₄ composites is critically dependent on the quality of the interfacial contact between the different components. A close and well-formed interface is essential for minimizing charge carrier recombination and ensuring smooth charge migration researchgate.netrsc.org.
In composites where CdMoO₄ is coupled with a metal (like Platinum) or another semiconductor, the nature of the interface dictates the charge transfer dynamics. For instance, when Pt nanoparticles are dispersed on the surface of CdMoO₄, a close contact results in the formation of a Schottky barrier at the heterojunction researchgate.net. Due to the higher work function of Pt compared to CdMoO₄, electrons drift from the CdMoO₄ to the Pt nanoparticles, which acts as an electron sink. This process effectively traps the electrons and prevents them from recombining with holes, thereby enhancing the separation efficiency of the electron-hole pairs and boosting photocatalytic performance researchgate.net.
Similarly, in composites with materials like copper (Cu), while designed for electrical contact applications, studies show the importance of the interface in determining properties like contact resistance, which is analogous to charge transfer efficiency in photocatalysis mdpi.com. The design of composites with intimate and stable interfacial contact is therefore a key factor in developing highly efficient CdMoO₄-based photocatalysts nih.gov.
Influence of Morphological Features and Crystallinity on Photocatalytic Efficiency
The photocatalytic efficiency of this compound is not solely determined by its chemical composition but is also profoundly influenced by its physical characteristics, such as morphology, particle size, surface area, and crystallinity mdpi.com.
Different synthesis methods can produce CdMoO₄ with various morphologies, including nanoparticles, nanosheets, and nanorods. The morphology plays a crucial role in determining the specific surface area and the number of active sites available for photocatalytic reactions. For instance, materials with a higher surface area, such as highly dispersed nanoparticles on a support matrix, generally exhibit enhanced photocatalytic activity researchgate.netmdpi.com. In a CdMoO₄/g-C₃N₄/GO composite, the high dispersion of CdMoO₄ and the significant increase in surface area (27–30.5 times that of pure CdMoO₄) were found to be key factors in its improved performance researchgate.net.
Crystallinity is another critical factor. A well-crystallized structure typically has fewer defects, which can act as recombination centers for photogenerated electron-hole pairs. Therefore, higher crystallinity can lead to better charge separation and transport, resulting in improved photocatalytic efficiency researchgate.net. The annealing temperature during synthesis, for example, can be optimized to achieve a crystal phase and morphology that yields the highest photocatalytic activity researchgate.netmostwiedzy.pl. Studies on similar molybdate (B1676688) systems, like Bi₂MoO₆, have shown that specific morphologies such as nanosheets exhibit higher photocatalytic activity than nanoparticles, which is attributed to the improved separation and transfer of photogenerated carriers within the sheet-like structure rsc.org.
| Feature | Influence on Photocatalytic Efficiency | Research Finding Example |
| High Surface Area | Increases the number of active sites for reaction. | The surface area of a CdMoO₄/g-C₃N₄/GO composite increased 27–30.5 times compared to pure CdMoO₄, significantly enhancing its photocatalytic activity. researchgate.net |
| Morphology | Affects charge carrier separation and transport. | Bi₂MoO₆ nanosheets showed higher activity than nanoparticles due to easier separation and transfer of electron-hole pairs. rsc.org |
| Crystallinity | Reduces defects that act as recombination centers. | Increasing annealing temperature for MoO₃ films led to improved crystallinity and higher photocatalytic efficiency. researchgate.net |
Visible Light Absorption Enhancement Strategies for Photocatalysis
Pristine this compound has a wide bandgap (approximately 3.44 eV), which means it can primarily absorb UV light, making up only a small fraction of the solar spectrum eeer.org. To utilize the abundant visible light from the sun, several strategies have been developed to enhance the visible light absorption of CdMoO₄-based photocatalysts.
Doping: Introducing dopants into the CdMoO₄ crystal lattice can create defects and alter its electronic band structure, leading to a narrower bandgap and enhanced visible light absorption. Bismuth-doped CdMoO₄ is one such example where doping is used to improve its photocatalytic properties in the visible light region eeer.org.
Surface Plasmon Resonance (SPR): As discussed previously, depositing plasmonic noble metal nanoparticles (e.g., Ag, Au) on the surface of CdMoO₄ can induce SPR, which significantly enhances visible light absorption mdpi.comresearchgate.net.
Defect Engineering: Creating intrinsic defects, such as oxygen vacancies, within the semiconductor's crystal structure can introduce new energy levels within the bandgap. This can facilitate the absorption of lower-energy photons (visible light). This strategy has been shown to induce stable and tunable LSPR absorption in the visible and near-infrared range for similar molybdate compounds like SrMoO₄, enabling them to utilize solar energy more efficiently researchgate.net.
These strategies are crucial for developing CdMoO₄ photocatalysts that can effectively harness solar energy for environmental remediation and other applications rsc.orgrsc.org.
High Pressure and High Temperature Structural and Electronic Studies
Pressure-Induced Structural Phase Transitions
At ambient conditions, CdMoO₄ crystallizes in the tetragonal scheelite structure, belonging to the space group I4₁/a. aip.org Upon compression, it undergoes a series of reversible phase transitions. However, the precise nature and sequence of these high-pressure phases have been a matter of debate in the scientific literature.
A high-pressure X-ray diffraction study conducted under quasi-hydrostatic conditions revealed that CdMoO₄ transforms from the scheelite structure to a monoclinic M-fergusonite-type structure at approximately 12 GPa. aip.org This transition is characterized by a subtle distortion of the crystal lattice without a significant change in the molar volume. aip.org The M-fergusonite phase is a compressed and distorted version of the scheelite structure. aip.org
The lattice parameters for the scheelite and the emergent M-fergusonite phase at different pressures are detailed below.
In contrast to the findings of a transition to an M-fergusonite structure, an earlier high-pressure Raman spectroscopy study, later supplemented by energy-dispersive X-ray diffraction (EDXRD), reported a phase transition from the scheelite structure to a wolframite-type monoclinic structure (space group P2/c) at a similar pressure of around 12 GPa. arxiv.org The wolframite (B13744602) structure is characterized by a change in the coordination of both the cadmium and molybdenum atoms from 8 and 4 in the scheelite structure, respectively, to 6 for both in the wolframite structure.
The same study that proposed the wolframite intermediate phase also identified a second phase transition occurring at approximately 25 GPa. arxiv.org The high-pressure phase above 25 GPa was suggested to be isostructural with BaWO₄-II, which possesses a denser monoclinic structure. arxiv.org This transition implies a further rearrangement of the atoms to achieve a more compact packing under extreme compression.
The discrepancy in the identification of the first high-pressure phase of CdMoO₄—M-fergusonite versus wolframite—highlights the complexities in determining crystal structures under high pressure. The study by Errandonea et al. (2011) explicitly contradicts the earlier findings of a wolframite-type high-pressure phase, suggesting that their use of a quasi-hydrostatic pressure medium provides a more accurate representation of the phase behavior. aip.org They argue that the diffraction patterns they observed are not compatible with the wolframite structure proposed by earlier studies. aip.org
The differing reports on the high-pressure phases of CdMoO₄ are likely attributable to the different experimental conditions, specifically the degree of hydrostaticity of the pressure environment. aip.org The earlier EDXRD study that identified the wolframite phase was conducted without a pressure-transmitting medium, which can lead to significant non-hydrostatic stresses. aip.org It has been observed in related compounds, such as CaWO₄, that the wolframite structure can be favored under non-hydrostatic conditions. aip.org Non-hydrostatic stresses can lower the pressure required for a phase transition and can even lead to different transition pathways compared to those observed under hydrostatic or quasi-hydrostatic conditions. aps.orgmdpi.comnih.govresearchgate.netscispace.com Therefore, the transition to the M-fergusonite phase is considered the more likely pathway under ideal hydrostatic compression. aip.org
Compressibility and Anisotropic Behavior under Compression
The compression of the scheelite phase of CdMoO₄ is highly anisotropic. aip.org The c-axis is found to be the most compressible, a behavior attributed to the arrangement of the MoO₄ tetrahedra and the CdO₈ polyhedra in the crystal structure. aip.org The MoO₄ tetrahedra are more rigid units, while the compression is primarily accommodated by the reduction of the Cd-O bond distances within the more compressible CdO₈ polyhedra, which are aligned along the c-axis. aip.org
The pressure dependence of the lattice parameters and the unit cell volume has been fitted to a third-order Birch-Murnaghan equation of state, yielding a bulk modulus (B₀) of 126 (6) GPa with its pressure derivative (B₀') fixed at 4. aip.org This indicates that CdMoO₄ is the least compressible among the scheelite-structured molybdates. aip.org
The anisotropic compression is also reflected in the change of the c/a axial ratio, which decreases from 2.169 at ambient pressure to 2.148 at 9.5 GPa. aip.org
Under extreme conditions of high pressure, cadmium molybdenum tetroxide (CdMoO₄) exhibits significant changes in its structural and electronic properties. In-situ AC impedance spectroscopy and theoretical calculations have revealed a complex interplay between pressure, crystal structure, and electrical conductivity.
Pressure-Induced Conduction Transition: Mixed Ionic-Electronic to Pure Electronic
At ambient pressures, CdMoO₄ functions as a mixed ionic-electronic conductor. aip.org However, as pressure increases, a distinct transition in its conduction mechanism is observed. Analysis of impedance spectra shows that below 25.6 GPa, the material exhibits behavior characteristic of both ionic diffusion and electronic transport. aip.org This is evidenced by the presence of Warburg impedance at low frequencies, which signifies ionic diffusion. aip.org
A significant shift occurs at 26.9 GPa, where the conduction mechanism transitions from mixed ionic-electronic to purely electronic. aip.org This change is marked by the disappearance of ionic diffusion signatures in the impedance measurements. aip.org The electrical transport process above this pressure is dominated by bulk electronic conduction, a transformation that coincides with a structural phase transition. aip.org
Grain Boundary Conductivity Enhancement
Pressure serves as an effective tool for modulating the grain boundary effects in CdMoO₄. aip.org Below the conduction transition pressure, the conductivity at the grain boundaries is influenced by factors such as grain boundary energy and the degree of misorientation between crystal grains. aip.org In the initial compression phase (phase I), increasing pressure enhances the scattering effect at grain boundaries, which decreases both electronic and ionic conductivity. aip.org
Ionic vs. Electronic Conductivity Dominance
In the mixed conduction regime below 25.6 GPa, ionic conductivity is consistently higher than electronic conductivity. aip.org This indicates that O²⁻ ions are the primary charge carriers and play the dominant role in the electrical transport process. aip.orgresearchgate.net The variation in bulk ionic conductivity with pressure is linked to changes in the migration energy barrier for these ions. aip.org Conversely, the pressure dependence of the bulk electronic conductivity is primarily due to the variation of electronic concentration under compression. aip.org As the pressure surpasses 26.9 GPa, the material transitions to a state of pure electronic conduction, where the contribution of ionic conductivity becomes negligible. aip.org
| Pressure Range (GPa) | Dominant Conduction Mechanism | Primary Charge Carriers |
|---|---|---|
| < 25.6 | Mixed Ionic-Electronic | O²⁻ Ions |
| > 26.9 | Pure Electronic | Electrons |
Theoretical Prediction of Phase Transitions under Pressure (CALYPSO Method)
Theoretical calculations provide fundamental insights into the structural stability of CdMoO₄ under high pressure. Using the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, a sequence of structural phase transitions has been predicted. aip.orgresearchgate.net This computational approach systematically explores potential crystal structures to identify the most energetically favorable phases at different pressures.
The calculations predict that CdMoO₄, which has a tetragonal scheelite structure (space group I4₁/a) at ambient conditions, undergoes a series of transformations as pressure increases. The predicted sequence of high-pressure phases is:
I4₁/a → C2/c → P2₁/c aip.orgresearchgate.net
These theoretically predicted phase transitions align with experimental observations where inflection points in conductivity measurements were noted at approximately 8.2 GPa and 26.9 GPa, corresponding to pressure-induced structural changes. aip.org
| Initial Phase (Ambient Pressure) | Intermediate Pressure Phase | High-Pressure Phase |
|---|---|---|
| Tetragonal (I4₁/a) | Monoclinic (C2/c) | Monoclinic (P2₁/c) |
Defect Chemistry and Point Defects
Influence of Interstitial Ions on Material Properties
Point defects in oxide materials can exist as vacancies or interstitials. While the role of oxygen vacancies in influencing the properties of metal oxides is widely studied, the specific impact of interstitial ions, such as interstitial oxygen (O²⁻), in cadmium molybdenum tetroxide is not as extensively documented in scientific literature. In other oxide systems, interstitial oxygen defects have been shown to influence luminescence and electronic properties. For example, in zinc oxide (ZnO), interstitial oxygen is linked to yellow luminescence emissions. researchgate.net Similarly, in certain perovskite oxides, the formation of interstitial oxygen can cause significant crystal lattice deformation. rsc.org However, for CdMoO₄, research has predominantly focused on vacancy-related defects and the effects of dopants rather than intrinsic interstitial ions.
Role of Defects in Photocatalytic Activity
Defect engineering has emerged as a powerful strategy for enhancing the photocatalytic performance of semiconductor materials like this compound. canterbury.ac.nzmdpi.com The presence of defects, particularly oxygen vacancies, can profoundly impact the material's ability to absorb light and generate charge carriers for chemical reactions. iaea.org
Pure CdMoO₄ has limitations as a photocatalyst due to its wide bandgap and the rapid recombination of photogenerated electrons and holes. The introduction of defects, specifically oxygen vacancies (OVs), can mitigate these issues in several ways:
Enhanced Light Absorption: Oxygen vacancies can create new, localized energy states within the band gap of the semiconductor. iaea.orgnih.gov These mid-gap states allow the material to absorb lower-energy photons (i.e., more of the visible light spectrum), which it would otherwise not be able to utilize. iaea.org
Improved Charge Separation: Surface oxygen vacancies can act as trapping sites for photogenerated electrons. canterbury.ac.nz This trapping suppresses the recombination of electron-hole pairs, making more charge carriers available to participate in redox reactions on the catalyst's surface. canterbury.ac.nzsci-hub.se
Activation of Reactant Molecules: Defect sites can serve as active centers for the adsorption and activation of reactant molecules. nih.gov For instance, oxygen vacancies in tungsten oxide-based materials have been shown to promote the activation and dissociation of N₂ molecules. sci-hub.se
The strategic introduction of oxygen vacancies can, therefore, convert a relatively inefficient photocatalyst into a highly active one for the degradation of organic pollutants. canterbury.ac.nz Research on related molybdate (B1676688) compounds, such as bismuth molybdate (Bi₂MoO₆), has demonstrated that introducing oxygen vacancies can reduce the material's band gap and promote charge separation, significantly boosting photocatalytic activity. nih.gov
Below is a table summarizing the role of oxygen vacancies in enhancing photocatalysis.
Defect-Related Luminescence
The luminescence of this compound is intrinsically linked to its defect structure. Even in its undoped, or "self-activated," state, the photoluminescence of CdMoO₄ is not due to a perfect crystal lattice but arises from electronic transitions within the molybdate [MoO₄]²⁻ complex, often influenced by lattice distortions or defects. mdpi.com This makes the intrinsic luminescence of CdMoO₄ a form of defect-related luminescence.
A primary mechanism for this intrinsic emission is the radiative decay of self-trapped excitons (STEs). researchgate.net An exciton (B1674681) (a bound electron-hole pair) can become localized or "trapped" at a site in the crystal lattice that has been momentarily distorted by its own presence. The subsequent recombination of this trapped pair results in the emission of light. In CdMoO₄, the decay kinetics of this intrinsic luminescence has been studied over a wide temperature range, showing characteristic behaviors that can be explained by a model involving multiple excited states. researchgate.net
This self-activated luminescence is distinct from the luminescence created by intentionally introducing dopant ions, such as in Mn-doped CdMoO₄. nih.gov While dopants create new, specific luminescence centers, the intrinsic, defect-related luminescence originates from imperfections and electronic localizations within the host material itself. The existence of defects like lattice distortions is the primary cause of this self-activated luminescence. mdpi.com
The study of defect-related luminescent materials is a growing field, as these materials can be stable, efficient, and less toxic than many traditional phosphors. rsc.org In various metal oxides, defects such as oxygen vacancies are known to be the origin of photoluminescence by creating new energy states in the band gap that facilitate radiative transitions. nih.gov
The table below outlines key aspects of defect-related luminescence in CdMoO₄.
Table 2: Characteristics of Defect-Related Luminescence in CdMoO₄
| Luminescence Type | Origin | Emission Characteristics |
|---|---|---|
| Intrinsic ("Self-Activated") Luminescence | Electronic transitions within the [MoO₄]²⁻ anionic group, facilitated by lattice distortions or defects. mdpi.com | Broad emission band, typically in the green-blue region of the spectrum. |
| Self-Trapped Exciton (STE) Emission | Radiative recombination of excitons that become localized at distorted sites in the crystal lattice. researchgate.net | Characterized by specific decay kinetics that are highly dependent on temperature. researchgate.net |
Composite Materials and Heterojunction Engineering
Noble Metal-Decorated CdMoO₄ Composites (e.g., Ag Nanoparticles)
Decorating the surface of CdMoO₄ with noble metal nanoparticles, such as silver (Ag), is a proven strategy to enhance its photocatalytic activity. These metal nanoparticles introduce unique optical and electronic properties that benefit the composite material.
Research has demonstrated the successful synthesis of Ag nanoparticle-decorated CdMoO₄ (Ag@CdMoO₄) through a facile hydrothermal method. In these composites, spherical Ag nanoparticles, typically around 5 nm in size, are homogeneously distributed on the surface of the CdMoO₄ particles nih.gov. The presence of these Ag nanoparticles induces a surface plasmon resonance (SPR) effect, which leads to broad absorption in the visible light region of the electromagnetic spectrum nih.gov. This enhanced light absorption is a key factor in improving the material's performance under sunlight.
Semiconductor Heterojunctions
Creating heterojunctions by coupling CdMoO₄ with other semiconductors is another powerful method to improve its functionality. These junctions create an interface between different materials with staggered band alignments, which can dramatically enhance charge separation and transfer.
CdS/CdMoO₄ Composites
Combining cadmium sulfide (CdS) with CdMoO₄ creates a semiconductor heterojunction that leverages the properties of both materials. While pure CdMoO₄ has a wide bandgap of approximately 3.42 eV, limiting its activity to the ultraviolet region, coupling it with a semiconductor like CdS can extend its light absorption into the visible spectrum eeer.org. The formation of a CdS/CdMoO₄ heterojunction facilitates the separation of electron-hole pairs generated upon light absorption, which is crucial for enhancing photocatalytic performance rsc.orgresearchgate.net. This efficient charge separation at the interface minimizes recombination, making more charge carriers available for catalytic reactions rsc.orgresearchgate.netrsc.org.
CdMoO₄/g-C₃N₄/GO Composites
Ternary composites involving CdMoO₄, graphitic carbon nitride (g-C₃N₄), and graphene oxide (GO) have been synthesized to create highly efficient photocatalysts. In these composites, CdMoO₄ is highly dispersed onto the sheets of g-C₃N₄ and GO eeer.orgeeer.orgresearchgate.net. This structure offers several advantages. The combination creates interlacing bandgap energy edges, which increases the absorption of visible light and prevents the rapid recombination of electrons and holes eeer.orgeeer.orgresearchgate.net.
The resulting CdMoO₄/g-C₃N₄/GO composite exhibits a significantly larger surface area, between 27 and 30.5 times that of pure CdMoO₄, and a reduced band gap energy eeer.orgeeer.orgresearchgate.net. These features lead to a dramatic improvement in photocatalytic activity. For example, the degradation efficiency of Rhodamine B (RhB) using this ternary composite is 5.7 times higher than that of CdMoO₄ alone eeer.orgeeer.orgresearchgate.net.
CdMoO₄/Graphene Composites
The integration of graphene into CdMoO₄ composites offers a pathway to enhanced photocatalytic performance, particularly for applications like hydrogen generation. Graphene's excellent electrical conductivity and large surface area make it an ideal component for improving charge separation and transport.
In CdMoO₄/graphene composites synthesized via methods like the in-situ solvothermal technique, there is strong interfacial contact between the two materials nih.gov. This interface is critical for the composite's photocatalytic activity. The graphene sheets act as a sink for photogenerated electrons from the CdMoO₄, effectively inhibiting the recombination of charge carriers nih.gov. Research has shown that a composite with just 1% graphene content can achieve a hydrogen evolution rate of 3624 μmole h⁻¹ g⁻¹ with an apparent quantum yield of 30.5% under solar light nih.gov.
| Composite Material | Key Enhancement Feature | Performance Metric | Improvement Factor |
|---|---|---|---|
| Ag@CdMoO₄ | Surface Plasmon Resonance (SPR) | H₂ Generation: 2465 μmol h⁻¹ g⁻¹ | Significantly enhanced over pure CdMoO₄ |
| CdMoO₄/g-C₃N₄/GO | Increased Surface Area & Reduced Band Gap | RhB Degradation Efficiency | 5.7 times > pure CdMoO₄ |
| CdMoO₄/Graphene (1%) | Inhibited Charge Carrier Recombination | H₂ Evolution Rate: 3624 μmole h⁻¹ g⁻¹ | Significantly enhanced over pure CdMoO₄ |
Synergistic Effects in Composites for Enhanced Performance
The enhanced performance of CdMoO₄-based composites stems from the synergistic effects between the constituent materials. The combination of different components creates properties that are superior to those of the individual parts.
For instance, in the CdMoO₄/g-C₃N₄/GO system, the high dispersion of CdMoO₄ on the g-C₃N₄ and GO sheets, coupled with the increased surface area and reduced band gap, leads to a photocatalytic activity that is significantly greater than that of CdMoO₄, CdMoO₄/g-C₃N₄, or CdMoO₄/GO composites alone eeer.orgeeer.orgresearchgate.net. Similarly, the integration of photocatalysis with other processes, like Fenton-like oxidation in CoFe₂O₄@g-C₃N₄ composites, can lead to drastically enhanced catalytic efficiency due to synergistic effects that improve charge separation and create more reactive sites nih.gov. This principle of synergy is fundamental to designing advanced composite materials for environmental remediation and energy production.
Charge Carrier Separation Improvement
A primary mechanism behind the enhanced performance of CdMoO₄ composites is the significant improvement in the separation of photogenerated charge carriers (electrons and holes) nih.gov. In pristine CdMoO₄, these charge carriers often recombine quickly, releasing energy as heat or light and reducing the material's efficiency.
The formation of heterojunctions at the interface between CdMoO₄ and another semiconductor creates an internal electric field mdpi.com. This field drives the photogenerated electrons and holes in opposite directions, physically separating them and extending their lifetime mdpi.com. For example, in CdS/CdMoO₄ heterojunctions, the specific alignment of their energy bands promotes the efficient separation of electron-hole pairs generated under illumination rsc.orgresearchgate.net. Likewise, noble metals like Ag on the surface of CdMoO₄ can act as electron traps, effectively preventing recombination and making more electrons available for reductive processes nih.govmdpi.com. Graphene in composites serves a similar role, acting as an excellent electron acceptor and transport medium, which drastically reduces charge recombination nih.gov. This improved charge separation is a cornerstone of the enhanced photocatalytic activity observed in these advanced composite materials nih.govmdpi.com.
Increased Visible Light Absorption
Research into CdMoO₄-based composites has demonstrated a notable increase in visible light absorption. For instance, the integration of graphene into CdMoO₄ nanowires has been shown to enhance absorbance in the visible range. As the percentage of graphene in the composite increases, there is a corresponding increase in the absorption of visible light nih.gov. This enhanced absorption leads to the generation of a larger number of electron-hole pairs, which is a critical factor for higher photocatalytic activity nih.gov.
Similarly, forming composites of CdMoO₄ with graphitic carbon nitride (g-C₃N₄) has proven effective in augmenting visible light absorption eeer.orgresearchgate.net. The combination of these materials in a heterojunction creates interlacing bandgap energy edges, which not only promotes the absorption of visible light but also aids in preventing the recombination of photo-generated electrons and holes eeer.orgresearchgate.net. The band gap energy of a ternary composite of CdMoO₄/g-C₃N₄/graphene oxide (GO) was found to decrease by a factor of approximately 1.26, indicating a significant improvement in its ability to absorb lower-energy visible light photons eeer.orgresearchgate.net.
The following table summarizes the observed changes in light absorption properties for different CdMoO₄-based composite materials.
Table 1: Enhanced Visible Light Absorption in Cadmium Molybdenum Tetroxide Composites
| Composite Material | Observation | Impact on Photocatalytic Activity |
|---|---|---|
| CdMoO₄ Nanowire/Graphene | Increased absorption of visible light with increasing graphene content nih.gov. | Enhanced formation of electron-hole pairs, leading to higher photocatalytic activity nih.gov. |
| CdMoO₄/g-C₃N₄ | Creates interlacing bandgap energy edges that increase visible light absorption eeer.orgresearchgate.net. | Improves photocatalytic activity by preventing electron-hole recombination eeer.orgresearchgate.net. |
Formation of Tight Interfacial Bonds
The efficacy of heterojunction engineering in CdMoO₄ composite materials is critically dependent on the formation of tight and stable interfacial bonds between the constituent materials. These interfaces are not merely physical contacts but are regions of intimate chemical and electronic interaction that govern the separation and transfer of photogenerated charge carriers. A well-formed interface facilitates the efficient migration of electrons and holes across the heterojunction, thereby minimizing their recombination and maximizing their availability for photocatalytic reactions.
The formation of these crucial interfacial bonds can be inferred and characterized through various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a powerful tool for probing the chemical bonding environment within the composite. In CdMoO₄/g-C₃N₄/GO composites, the FTIR spectra have shown characteristic peaks of each component, with slight shifts in their positions eeer.org. For example, the peak associated with the stretching vibrations of the Mo-O-Mo bond and the peak corresponding to the stretching vibration of the triazine units in g-C₃N₄ are observed at slightly different wavenumbers in the composite compared to the individual materials eeer.org. These shifts are indicative of the electronic interactions at the interface, confirming the formation of a heterostructure with strong interfacial coupling.
Further evidence for the formation of well-defined interfaces is provided by electron microscopy techniques. Transmission electron microscopy (TEM) can provide direct visualization of the interface between the different components of the composite. For instance, TEM images of CdMoO₄ nanowires in a composite would reveal the intimate contact and morphology of the interface with the surrounding matrix researchgate.net. The dispersion of CdMoO₄ nanoparticles onto g-C₃N₄ and graphene oxide sheets, as observed through microscopy, is a key indicator of the formation of an extensive interfacial area, which is essential for efficient charge transfer eeer.orgresearchgate.net.
The structural integrity and phase composition of the composite, which are prerequisites for stable interfacial bonding, are typically confirmed using X-ray diffraction (XRD). XRD patterns of CdMoO₄/g-C₃N₄/GO composites exhibit the characteristic peaks of the CdMoO₄ phase, alongside the broader peaks typical of the layered structures of g-C₃N₄ and GO eeer.orgeeer.org. The presence of these distinct yet coexisting phases confirms the successful synthesis of the composite material with retained crystallinity of the individual components, which is necessary for the formation of a stable and effective heterojunction.
Table 2: Characterization of Interfacial Bonds in this compound Composites
| Characterization Technique | Findings | Implication for Interfacial Bonds |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | Slight shifts in the characteristic vibrational peaks of CdMoO₄ and g-C₃N₄ in the composite material eeer.org. | Indicates strong electronic interaction and the formation of chemical bonds at the interface. |
| Transmission Electron Microscopy (TEM) | Visualization of the intimate contact and dispersion of CdMoO₄ nanoparticles on the matrix material eeer.orgresearchgate.netresearchgate.net. | Confirms the formation of a large and well-defined interfacial area crucial for charge separation. |
Based on a comprehensive search for scientific literature, there is currently no available information regarding the deposition and structural characterization of thin films of the specific compound "this compound."
Thermal Evaporation
Successive Ionic Layer Adsorption and Reaction (SILAR)
Chemical Bath Deposition (CBD)
Sol-Gel Deposition
Furthermore, a thorough search was performed to locate any studies on the structural analysis of this compound thin films using X-ray Diffraction (XRD).
Despite these efforts, no research findings detailing the deposition parameters or the resulting structural properties, such as crystal structure and crystallographic orientations, for this compound thin films could be located. The available scientific literature accessible through the search does not cover the specific topics outlined in the request for this particular compound.
Therefore, this article cannot be generated as requested due to the absence of relevant research data on the deposition and characterization of this compound thin films.
Thin Films: Deposition and Characterization for Device Applications
Characterization of Thin Film Properties
Morphological Analysis (SEM)
The morphology of cadmium molybdenum tetroxide (CdMoO₄) thin films, particularly those synthesized via the spray pyrolysis technique, has been examined using Scanning Electron Microscopy (SEM). This analytical method provides insights into the surface topography and microstructure of the deposited films.
Research findings indicate that CdMoO₄ thin films prepared by spray pyrolysis exhibit a polycrystalline nature. SEM images of these films reveal the formation of aggregates composed of microcrystallites. The surface morphology is characterized by these clustered microstructures, which are indicative of the granular nature of the film. The growth of these films occurs through the pyrolytic decomposition of an ammoniacal precursor solution that is sprayed onto a preheated glass substrate. X-ray diffraction (XRD) studies have corroborated the polycrystalline and single-phase structure of the sintered films. niscpr.res.in
The table below summarizes the key morphological features observed in spray-deposited CdMoO₄ thin films.
| Feature | Description |
| Film Nature | Polycrystalline, single-phase |
| Surface Topography | Aggregates of microcrystallites |
| Deposition Method | Spray pyrolysis |
Optical Analysis (UV-Vis)
The optical properties of this compound (CdMoO₄) thin films are crucial for their potential application in optoelectronic devices. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique used to investigate these properties, particularly the material's absorption characteristics and band gap energy.
For CdMoO₄ thin films prepared by spray pyrolysis, the optical absorption has been analyzed in the wavelength range of 350-850 nm. The analysis of the absorption spectrum indicates the presence of both direct and indirect optical transitions within the material. The optical band gap is a critical parameter determined from these studies. For spray-deposited CdMoO₄ thin films, the direct and indirect band gaps have been estimated from the absorption data. niscpr.res.in
A study on molybdenum-doped cadmium oxide thin films, a related material, also highlights the use of UV-Vis spectrophotometry to determine the optical band gap. In those films, the band gap was found to increase with the concentration of molybdenum doping. niscpr.res.in While this is a different compound, it underscores the importance of UV-Vis analysis in characterizing the optical properties of such materials.
The optical transition data for spray-deposited CdMoO₄ thin films are presented in the table below.
| Optical Transition | Type |
| Direct | Present |
| Indirect | Present |
Electrical Characterization of Thin Films
The electrical properties of this compound (CdMoO₄) thin films are fundamental to understanding their potential for use in electronic devices. Electrical characterization typically involves measuring the material's conductivity or resistivity as a function of temperature to determine its semiconducting nature and activation energies.
For CdMoO₄ thin films synthesized by spray pyrolysis, the electrical properties have been investigated over a temperature range of 310-600 K. The relationship between the logarithm of conductivity (log σ) and the inverse of temperature (1/T) indicates that the films exhibit semiconducting behavior. The plot of log(σ) versus 1/T for CdMoO₄ films shows a distinct break in the curve, suggesting different conduction mechanisms or activation energies in different temperature regimes. niscpr.res.in
Below and above this break temperature, two different thermal activation energies have been calculated. These activation energies provide insight into the energy required to excite charge carriers into a conducting state. The analysis of this data has been interpreted using a valence and conduction band model. niscpr.res.in
The table below summarizes the thermal activation energies for spray-deposited CdMoO₄ thin films.
| Temperature Regime | Thermal Activation Energy (eV) |
| Below Break Temperature | 0.73 |
| Above Break Temperature | 0.10 |
Electrical and Dielectric Properties
AC Electrical Transport Properties
The alternating current (AC) electrical transport properties of Cadmium Molybdenum Tetroxide provide insights into the movement of charge carriers under the influence of an oscillating electric field. These properties are crucial for understanding the material's potential in electronic and optoelectronic devices.
Impedance Spectroscopy Measurements
Impedance spectroscopy is a powerful non-destructive technique used to characterize the electrical properties of materials over a wide range of frequencies. By applying a small AC voltage and measuring the resulting current, the complex impedance of the material can be determined. This allows for the separation of contributions from different components of the material system, such as the bulk (grain), grain boundaries, and electrode interfaces.
Conduction Mechanisms (e.g., Correlated Barrier Hopping)
The AC conductivity in many oxide materials, including those with a scheelite structure, can often be explained by hopping conduction models. In these models, charge carriers, such as electrons or polarons, are localized at specific sites and move through the material by "hopping" from one site to another.
One of the prominent models used to describe the AC conductivity in such materials is the Correlated Barrier Hopping (CBH) model . This model is particularly applicable to amorphous and disordered systems where charge carriers hop between localized states over a potential barrier. The height of this barrier is correlated with the hopping distance. The AC conductivity (σ_ac) in the CBH model is frequency-dependent and typically follows a power law of the form:
σ_ac(ω) = Aω^s
where A is a temperature-dependent constant, ω is the angular frequency, and s is a dimensionless frequency exponent that is typically less than or equal to 1. The temperature dependence of the exponent s can provide insights into the dominant conduction mechanism. In the CBH model, s is expected to decrease with increasing temperature. This behavior has been observed in various oxide materials and is a strong indicator of the applicability of this conduction model.
Activation Energy and Barrier Height
The temperature dependence of the electrical conductivity provides crucial information about the energy barriers that charge carriers must overcome to move through the material. The activation energy (E_a) for conduction can be determined from the Arrhenius relationship:
σ_dc = σ₀ exp(-E_a / k_B T)
where σ_dc is the DC conductivity, σ₀ is a pre-exponential factor, k_B is the Boltzmann constant, and T is the absolute temperature. A plot of ln(σ_dc) versus 1/T yields a straight line with a slope of -E_a / k_B, from which the activation energy can be calculated.
In the context of the Correlated Barrier Hopping model, the barrier height (W_M) represents the energy required for a charge carrier to hop between two sites. This parameter is related to the AC conductivity and the frequency exponent s. The determination of both the activation energy and the barrier height is essential for a complete understanding of the charge transport processes in this compound.
Dielectric Parameters (Permittivity and Modulus)
The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are characterized by parameters such as permittivity and the electric modulus, which are dependent on both frequency and temperature.
Frequency and Temperature Dependence
The dielectric constant (or relative permittivity, ε') of this compound, like other dielectric materials, exhibits a strong dependence on both the frequency of the applied electric field and the temperature.
Frequency Dependence: At low frequencies, the dielectric constant is generally high. This is because various polarization mechanisms have sufficient time to respond to the alternating electric field. As the frequency increases, slower polarization mechanisms, such as interfacial and dipolar polarization, can no longer keep up with the field oscillations, leading to a decrease in the dielectric constant. At very high frequencies, only electronic and ionic polarizations, which are very fast processes, contribute, and the dielectric constant reaches a lower, relatively constant value.
Temperature Dependence: The dielectric constant typically increases with increasing temperature. This is attributed to the enhanced mobility of charge carriers and dipoles at higher temperatures, which facilitates their alignment with the applied electric field. In some materials, a peak in the dielectric constant versus temperature plot may be observed, often associated with a phase transition.
The electric modulus (M) is another useful formalism for analyzing the dielectric properties of materials, particularly for understanding relaxation processes. It is defined as the reciprocal of the complex permittivity (M = 1/ε*). The real (M') and imaginary (M'') parts of the electric modulus are given by:
M' = ε' / (ε'² + ε''²) M'' = ε'' / (ε'² + ε''²)
The modulus representation can suppress the effects of electrode polarization and highlight bulk relaxation phenomena. The frequency dependence of M' and M'' often reveals relaxation peaks, and the analysis of these peaks can provide information about the relaxation time and activation energy of the underlying processes.
Relaxation Polarization (Interfacial, Orientational) and Deformational Polarization (Ionic, Electronic)
Deformational Polarization:
Electronic Polarization: This occurs due to the displacement of the electron cloud of an atom or ion relative to its nucleus under the influence of an electric field. This is a very fast process and is present in all materials.
Ionic Polarization: This arises from the displacement of positive and negative ions in opposite directions in an ionic crystal lattice when an electric field is applied. This is also a relatively fast process.
Relaxation Polarization:
Orientational (Dipolar) Polarization: This mechanism is relevant for materials containing permanent electric dipoles. In the presence of an electric field, these dipoles tend to align themselves with the field. This process is temperature-dependent and relatively slow compared to deformational polarization.
Interfacial (Space Charge) Polarization: This type of polarization occurs in heterogeneous materials, such as polycrystalline ceramics, at the interfaces between different phases or at the grain boundaries. Charge carriers can migrate under the influence of an electric field and accumulate at these interfaces, creating localized dipole moments. This is typically a slow process and is more prominent at low frequencies and high temperatures.
The contribution of each of these polarization mechanisms to the total dielectric constant of this compound depends on the frequency of the applied electric field and the temperature. At low frequencies, all mechanisms may contribute, while at higher frequencies, only the faster electronic and ionic polarizations are significant.
Interactive Data Table: Polarization Mechanisms and their Characteristics
| Polarization Type | Mechanism | Frequency Dependence | Temperature Dependence |
| Electronic | Displacement of electron clouds | High Frequency | Independent |
| Ionic | Displacement of ions | High Frequency | Weak |
| Orientational | Alignment of permanent dipoles | Intermediate Frequency | Strong |
| Interfacial | Accumulation of charges at interfaces | Low Frequency | Strong |
Dielectric Relaxation Activation Energy
The study of dielectric relaxation in this compound provides valuable insights into the dynamic behavior of electric dipoles within the material. The activation energy associated with this relaxation process is a key parameter, quantifying the energy barrier that these dipoles must overcome to align with an applied external electric field. This energy is closely related to the structural and electrical properties of the material, including the mobility of charge carriers and the presence of defects or dopants.
Research into europium-doped cadmium molybdate (B1676688) (Eu³⁺-doped CdMoO₄) has shed light on the dielectric relaxation phenomena in this scheelite-type structure. In a study of single crystals of Eu³⁺-doped cadmium molybdate, a distinct dipole relaxation process was identified. researchgate.net The analysis of the dielectric properties revealed that this relaxation follows an Arrhenius temperature dependence, indicating a thermally activated process. researchgate.net
The activation energy for the dielectric relaxation was determined by analyzing the relationship between the relaxation time and temperature. The Cole-Cole fit function was employed to model the dielectric results, allowing for the characterization of the relaxation process. researchgate.net This analysis showed that the time scale of the dipole relaxation is dependent on the crystallographic direction within the single crystal. researchgate.net
The investigation into Eu³⁺-doped cadmium molybdate revealed significant findings regarding its dielectric behavior, which is intrinsically linked to the activation energy of the relaxation process. The presence of europium ions and the resulting cationic vacancies are thought to play a crucial role in the observed dielectric properties. These properties are considered in the context of the narrow europium multiplets of energy that are comparable to thermal energy. researchgate.net
The following interactive data table summarizes the key findings related to the dielectric relaxation in Eu³⁺-doped cadmium molybdate.
| Property | Observation |
| Relaxation Process | A dipole relaxation process was identified. researchgate.net |
| Temperature Dependence | The relaxation process exhibits an Arrhenius temperature dependence. researchgate.net |
| Analytical Model | The Cole-Cole fit function was used to analyze the dielectric results. researchgate.net |
| Anisotropy | The timescale of the dipole relaxation is dependent on the crystallographic direction. researchgate.net |
| Influencing Factors | The presence of Eu³⁺ ions and cationic vacancies are considered to influence the relaxation process. researchgate.net |
It is important to note that these findings are specific to europium-doped this compound. The dielectric relaxation activation energy in undoped this compound may differ due to the absence of dopant ions and associated vacancies. Further research focusing specifically on the undoped material would be necessary to provide a comprehensive understanding of its intrinsic dielectric relaxation behavior.
Future Research Directions and Outlook for Cadmium Molybdenum Tetroxide
Cadmium Molybdenum Tetroxide (CdMoO4), a tungstate (B81510) material with a scheelite structure, has garnered interest for its excellent optical and electronic properties. scientific.netmdpi.com Future research is poised to expand upon its known applications by exploring new synthesis methods, employing advanced characterization, designing novel composites, utilizing computational modeling, and fundamentally investigating its structure-property relationships.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Cadmium Molybdenum Tetroxide (CdMoO₄), and how do reaction conditions influence phase purity?
- Methodological Answer : CdMoO₄ is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of CdO and MoO₃ are heated at 600–800°C under controlled atmospheric conditions to prevent unwanted phase transitions or impurities. Phase purity can be verified using X-ray diffraction (XRD), with Rietveld refinement to confirm crystallographic homogeneity . Sol-gel methods involve precursor solutions (e.g., cadmium nitrate and ammonium molybdate), followed by calcination. Reaction temperature, pH, and annealing duration critically affect crystallite size and stoichiometry, requiring optimization via thermogravimetric analysis (TGA) .
Q. Which spectroscopic and diffraction techniques are most effective for characterizing the structural and electronic properties of CdMoO₄?
- Methodological Answer :
- XRD : Primary for phase identification and lattice parameter calculation.
- Raman Spectroscopy : Probes vibrational modes to distinguish CdMoO₄ from related molybdates (e.g., ZnMoO₄) .
- X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states of Cd²⁺ and Mo⁶⁺, ensuring no reduction during synthesis .
- UV-Vis Diffuse Reflectance Spectroscopy : Estimates bandgap energy (e.g., 3.2–3.5 eV for CdMoO₄), relevant for photocatalytic studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic or photocatalytic activity of CdMoO₄, and what metrics should be prioritized?
- Methodological Answer : For photocatalytic studies, CdMoO₄ nanoparticles are dispersed in aqueous dye solutions (e.g., methylene blue) under UV/visible light. Key metrics include:
- Quantum Yield : Calculated via actinometry.
- Reaction Kinetics : Monitored using UV-Vis absorbance decay (pseudo-first-order models).
- Stability : Recyclability tests over 5–10 cycles, with XRD post-testing to confirm structural integrity.
Advanced setups may incorporate co-catalysts (e.g., Pt nanoparticles) or heterojunctions (e.g., CdMoO₄/TiO₂) to enhance charge separation .
Q. What experimental strategies resolve contradictions in reported stability data for CdMoO₄ under varying thermal or chemical conditions?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from differences in synthesis routes or impurity levels. To address this:
- Conduct in situ XRD during heating (25–1000°C) to monitor phase transitions dynamically.
- Pair with Differential Scanning Calorimetry (DSC) to identify endo/exothermic events.
- For chemical stability, expose CdMoO₄ to acidic/alkaline solutions (pH 1–14) and analyze dissolution kinetics via ICP-MS .
Q. How can researchers assess the interaction of CdMoO₄ with biological systems, particularly regarding cytotoxicity or environmental impact?
- Methodological Answer :
- Cytotoxicity Assays : Expose human cell lines (e.g., HEK293) to CdMoO₄ nanoparticles (1–100 µg/mL) and measure viability via MTT assays. Control for Cd²⁺ leaching using dialysis membranes .
- Environmental Fate Studies : Simulate aqueous ecosystems by dispersing CdMoO₄ in synthetic freshwater, monitoring aggregation (dynamic light scattering) and sedimentation over time. Use XAFS to track speciation changes .
Q. What computational modeling approaches are suitable for predicting the electronic structure and defect chemistry of CdMoO₄?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate band structure, density of states, and defect formation energies (e.g., oxygen vacancies). Software like VASP or Quantum ESPRESSO is standard.
- Molecular Dynamics (MD) : Simulate thermal expansion or ion diffusion pathways. Validate predictions against experimental EXAFS data .
Safety and Handling
Q. What protocols mitigate risks when handling CdMoO₄ in laboratory settings, given its cadmium content?
- Methodological Answer :
- Use gloveboxes or fume hoods for powder handling to prevent inhalation.
- Implement wet synthesis methods to minimize aerosol generation.
- Regular air monitoring via ICP-MS to ensure Cd concentrations remain below OSHA’s permissible exposure limit (5 µg/m³) .
Tables
Table 1: Key Characterization Techniques for CdMoO₄
| Technique | Application | Critical Parameters |
|---|---|---|
| XRD | Phase identification, crystallite size | Cu-Kα radiation, 2θ = 10–80° |
| XPS | Oxidation state analysis | Charge correction via C 1s |
| TEM | Morphology and defect imaging | Accelerating voltage = 200 kV |
Table 2: Common Synthetic Routes for CdMoO₄
| Method | Precursors | Annealing Conditions | Key Challenges |
|---|---|---|---|
| Solid-State | CdO + MoO₃ | 700°C, 12 h, air | Agglomeration, impurity phases |
| Sol-Gel | Cd(NO₃)₂ + (NH₄)₆Mo₇O₂₄ | 500°C, 6 h, N₂ | Organic residue removal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
